molecular formula C18H14N4O5S B585354 Sulfasalazine-d4 CAS No. 1346606-50-5

Sulfasalazine-d4

Cat. No.: B585354
CAS No.: 1346606-50-5
M. Wt: 402.4 g/mol
InChI Key: NCEXYHBECQHGNR-ATCXJBGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfasalazine-d4, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4O5S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXYHBECQHGNR-ATCXJBGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858414
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-50-5
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sulfasalazine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sulfasalazine-d4

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the anti-inflammatory drug Sulfasalazine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the deuterium-labeled version of Sulfasalazine, where four hydrogen atoms on the pyridine ring are replaced by deuterium.[1][2] This isotopic labeling makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

The chemical structure of this compound is characterized by a sulfapyridine moiety linked to a 5-aminosalicylic acid (5-ASA) molecule through an azo bond.[3][4]

IUPAC Name: 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid[5]

Physical and Chemical Properties

This compound appears as an orange solid or a yellow to brownish-yellow powder.[6][7] It is practically insoluble in water.[8] Key properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

PropertyValueReference
CAS Number1346606-50-5[9][10]
Molecular FormulaC₁₈H₁₀D₄N₄O₅S[9][10]
Molecular Weight402.42 g/mol [9][10]
Exact Mass402.09359772 Da[5][10]
AppearanceOrange Solid[6]
Storage Temperature+4°C[10]

Table 2: Computed Chemical Properties of this compound

PropertyValueReference
XLogP3-AA-0.7[5]
Hydrogen Bond Donor Count3[6]
Hydrogen Bond Acceptor Count9[6]
Rotatable Bond Count6[6]
Topological Polar Surface Area150 Ų[5][6]
Heavy Atom Count28[6]
Complexity657[5][6]

Mechanism of Action and Pharmacokinetics

The primary application of this compound is as a stable isotope-labeled internal standard in pharmacokinetic studies of Sulfasalazine.[1][2] The mechanism of action described here pertains to the non-deuterated parent compound, Sulfasalazine.

Sulfasalazine itself is a prodrug.[11] After oral administration, approximately 90% of the dose reaches the colon intact. There, intestinal bacteria cleave the azo bond, releasing two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, also known as mesalazine).[12][13]

  • 5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's anti-inflammatory effects in the colon, making it effective for inflammatory bowel diseases like ulcerative colitis.[13][14] Its action is primarily local.[15] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of inflammatory prostaglandins and leukotrienes.[13][14]

  • Sulfapyridine: This metabolite is mostly absorbed from the colon and is thought to be responsible for the systemic immunomodulatory effects, which are beneficial in treating rheumatoid arthritis.[14][15] It also possesses antibacterial properties.[11]

Furthermore, Sulfasalazine and its metabolites can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][9] It is also recognized as a type 1 ferroptosis inducer.[1]

SSZ Sulfasalazine (Oral) Colon Colon (Bacterial Azo-Reduction) SSZ->Colon SP Sulfapyridine Colon->SP ASA 5-Aminosalicylic Acid (5-ASA / Mesalazine) Colon->ASA Systemic Systemic Circulation (Absorption) SP->Systemic Local Local Action in Colon ASA->Local Immuno Immunomodulatory & Antibacterial Effects (RA) Systemic->Immuno Excretion Metabolism & Excretion Systemic->Excretion AntiInflam Anti-inflammatory Effects (Ulcerative Colitis) Local->AntiInflam

Metabolic pathway of Sulfasalazine in the colon.
Pharmacokinetics of Sulfasalazine

The pharmacokinetic profile of Sulfasalazine is complex due to its metabolism in the gut. While less than 15% of an oral dose is absorbed as the parent drug, its metabolites are absorbed to varying degrees.[13][16]

Table 3: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

ParameterSulfasalazine (Parent Drug)Sulfapyridine (Metabolite)5-ASA (Metabolite)Reference
Bioavailability <15% (oral)~60% (from colon)10-30% (from colon)[16]
Time to Peak (Tmax) 3-12 hours~10 hours~10 hours[13][16]
Protein Binding >99% (to albumin)~70% (to albumin)~43% (to albumin)[16]
Plasma Half-life 7.6 ± 3.4 hours10.4 hours (fast acetylators) 14.8 hours (slow acetylators)Not reliable due to low plasma levels[13][16]
Metabolism Intestinal bacteria cleave into SP and 5-ASA. Some liver metabolism.Liver (hydroxylation, glucuronidation, acetylation)Liver and intestine (acetylation)[13][16]
Elimination Primarily urine (as metabolites)Primarily urine (as free or conjugated metabolites)Primarily feces (as 5-ASA and acetyl-5-ASA)[16]

Experimental Protocols

This compound is primarily used in analytical methods to ensure accuracy and precision.

Synthesis of Sulfasalazine

A common manufacturing process for Sulfasalazine involves a diazotization reaction followed by an azo coupling.[4] A specific patented method describes the reaction of 4-nitrososulfopyridine with 5-aminosalicylic acid.[17][18]

Protocol Outline:

  • Preparation of 4-nitrososulfopyridine: 4-aminosulfapyridine is reacted with sodium nitrite and dilute hydrochloric acid in methanol.[17]

  • Dissolution: 5-aminosalicylic acid is dissolved in water, and the pH is adjusted to 3 with hydrochloric acid.[17]

  • Coupling Reaction: A solution of 4-nitrososulfopyridine in methanol is added dropwise to the 5-aminosalicylic acid solution at 30-35°C.[17]

  • Reaction Completion: The temperature is raised to 50°C and maintained until the reaction is complete.[17]

  • Isolation: The mixture is cooled to 0°C to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Sulfasalazine.[17]

Analytical Methods

Various analytical techniques are employed for the quantification of Sulfasalazine and its metabolites in biological matrices and pharmaceutical formulations. This compound serves as an ideal internal standard in these methods.[2][19]

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and widely used method for quantifying Sulfasalazine in biological samples like plasma and placental tissue.[19][20]

  • Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE).[19]

  • Internal Standard: this compound is added to samples and standards.[19]

  • Chromatography: Separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid and an organic mixture (acetonitrile/methanol) with 0.1% formic acid.[19]

  • Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.[19][20]

2. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for analyzing Sulfasalazine in bulk powder and tablet forms.[20][21]

  • Sample Preparation: A simple one-step solubilization in a solvent like dimethylformamide.[21]

  • Chromatography: A reverse-phase partition column is used with a mobile phase such as 10% 2-propanol in a pH 7.7 phosphate buffer.[21]

  • Detection: UV detection is typically carried out at 362 nm.[8]

3. Quantitative NMR (qNMR): qNMR provides a rapid and efficient method for the assay of Sulfasalazine in commercial tablets.[22]

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard (e.g., maleic acid).[22]

  • Analysis: The concentration is determined by comparing the integral of a characteristic signal of Sulfasalazine (e.g., δ 8.36 ppm) with that of the internal standard (e.g., maleic acid at δ 6.28 ppm).[22]

Sample Biological Sample (e.g., Plasma) IS Spike with Internal Standard (this compound) Sample->IS Extract Sample Extraction (Protein Precipitation, SPE) IS->Extract LC LC Separation (Reverse-Phase Column) Extract->LC MS MS/MS Detection (ESI-MRM) LC->MS Quant Data Analysis & Quantification MS->Quant

Workflow for bioanalytical quantification using LC-MS/MS.

References

An In-Depth Technical Guide to the Synthesis and Purification of Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfasalazine-d4, a deuterated analog of the anti-inflammatory drug Sulfasalazine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, purification methodologies, and relevant analytical data.

Synthesis of this compound

The synthesis of this compound is analogous to the established production of Sulfasalazine, involving a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with a deuterated precursor.[1] The key to producing this compound is the use of Salicylic acid-d4 as the coupling component.

Step 1: Diazotization of Sulfapyridine

In this initial step, sulfapyridine is converted to a diazonium salt. This is achieved by treating sulfapyridine with sodium nitrite in an acidic medium at low temperatures to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling with Salicylic acid-d4

The resulting diazonium salt is then immediately coupled with Salicylic acid-d4 under alkaline conditions. This reaction forms the characteristic azo linkage (-N=N-) that connects the two aromatic rings, yielding the final product, this compound.

Experimental Protocol:

A plausible experimental protocol, based on established methods for the synthesis of Sulfasalazine and related azo compounds, is detailed below.

Materials:

  • Sulfapyridine

  • Salicylic acid-d4

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Water (H₂O)

  • Acetone

Procedure:

  • Diazotization:

    • Dissolve Sulfapyridine in a dilute hydrochloric acid solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfapyridine solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve Salicylic acid-d4 in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the Salicylic acid-d4 solution, maintaining the temperature and a slightly alkaline pH (around 8-10).

    • Continue stirring the reaction mixture at low temperature for 2-3 hours to allow for complete coupling.

  • Precipitation and Isolation:

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

    • Filter the resulting solid, wash with cold water to remove inorganic salts, and then with a small amount of cold acetone.

    • Dry the crude product under vacuum.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot mixture of dimethyl sulfoxide (DMSO) and water (e.g., in a 7:3 to 9:2 ratio).[2]

  • Add a small amount of activated charcoal to decolorize the solution and heat briefly.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a cold solvent mixture (e.g., water/acetone), and dry under vacuum.[2]

High-performance liquid chromatography (HPLC) can be employed for further purification if higher purity is required.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

ParameterValueReference
Starting Materials
Sulfapyridine Molar Ratio1.0 eqInferred from general synthetic methods
Salicylic acid-d4 Molar Ratio1.0 - 1.5 eq[3]
Sodium Nitrite Molar Ratio1.0 - 1.1 eqInferred from general synthetic methods
Reaction Conditions
Diazotization Temperature0 - 5 °C[1]
Coupling Reaction Temperature5 - 10 °C[3]
Coupling Reaction pH8 - 11[3]
Purification
Recrystallization SolventDMSO/Water[2]
Yield and Purity
Purity (by HPLC)>98% (expected)[2]

Table 1: Synthesis and Purification Parameters

PropertyValueReference
Physical Properties
AppearanceYellow to brownish-yellow powder[4]
Spectroscopic Data
Molecular FormulaC₁₈H₁₀D₄N₄O₅S
Molecular Weight402.42 g/mol
Mass Spectrometry
Exact Mass (ESI+)[M+H]⁺ (expected)
NMR Spectroscopy
¹H NMR (DMSO-d₆)Consistent with deuteration pattern[5]
¹³C NMR (DMSO-d₆)Consistent with deuteration pattern[5]

Table 2: Physicochemical and Spectroscopic Data

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow A Sulfapyridine C Diazotization (NaNO2, HCl, 0-5 °C) A->C B Salicylic acid-d4 D Azo Coupling (NaOH, 0-5 °C) B->D C->D Diazonium Salt Intermediate E Crude this compound D->E F Recrystallization (DMSO/Water) E->F G Purified this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

The Role of Sulfasalazine-d4 in Modern Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Sulfasalazine, a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory conditions, requires rigorous analytical methods for its monitoring. This technical guide delves into the application of Sulfasalazine-d4, a deuterium-labeled analog of Sulfasalazine, as a critical internal standard in bioanalytical research, ensuring accuracy and reliability in quantitative analysis.

The Core Utility of this compound: An Internal Standard

This compound serves as an indispensable tool in quantitative mass spectrometry-based assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural identity to the parent drug, with the exception of a minute mass difference due to the deuterium labeling, allows it to mimic the analyte's behavior throughout the analytical process. This includes extraction, ionization, and fragmentation, thereby compensating for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, leading to enhanced precision and accuracy in the quantification of sulfasalazine in complex biological samples such as plasma and tissue homogenates.

Quantitative Data for Analysis

The successful implementation of an LC-MS/MS method relies on the careful selection of mass transitions (precursor and product ions) and optimized chromatographic conditions. Below are the key quantitative parameters for the analysis of sulfasalazine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Sulfasalazine and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Sulfasalazine399.1381.116822
This compound403.1385.1Not explicitly foundNot explicitly found

Note: The MRM transition for Sulfasalazine is based on the study by Choi et al. (2021). The precursor ion for this compound is inferred from its molecular weight, and the product ion is predicted based on a similar fragmentation pattern to the unlabeled compound. Optimal declustering potential and collision energy for this compound would need to be empirically determined but are expected to be similar to those for sulfasalazine.

Table 2: Chromatographic and Method Validation Parameters
ParameterDetailsReference
Chromatographic Column Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)Louw et al., 2023
Mobile Phase A Water with 0.1% formic acidLouw et al., 2023
Mobile Phase B Acetonitrile:methanol (90:10, v/v) with 0.1% formic acidLouw et al., 2023
Flow Rate 0.450 mL/minLouw et al., 2023
Elution Type GradientLouw et al., 2023
Assay Validation Range 30-30,000 ng/mLLouw et al., 2023
Inter-day Accuracy 101.6% to 112.7%Louw et al., 2023
Inter-day Precision 4.4-6.7%Louw et al., 2023

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable bioanalytical data. The following sections outline a typical workflow for the quantification of sulfasalazine in a biological matrix using this compound.

Sample Preparation (Plasma)

A protein precipitation method is commonly employed for the extraction of sulfasalazine from plasma samples.

  • To a 20 µL aliquot of plasma sample in a microcentrifuge tube, add a specified amount of this compound internal standard working solution.

  • Add 100 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an appropriate volume of water.

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is crucial to resolve the analyte from potential matrix interferences.

  • Injection Volume: A typical injection volume is 5-10 µL.

  • Gradient Program: A gradient elution is employed to achieve optimal separation. An example of a gradient program is as follows:

    • 0-0.5 min: 10% B

    • 0.5-1.8 min: Ramp to 95% B

    • 1.8-2.0 min: Hold at 95% B

    • 2.0-2.1 min: Return to 10% B

    • 2.1-3.0 min: Re-equilibration at 10% B

Mass Spectrometry

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) for the detection and quantification of sulfasalazine and this compound. The specific ion transitions and instrument parameters are set as detailed in Table 1.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute LC Liquid Chromatography Separation Dilute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Diagram 1: Experimental workflow for sulfasalazine quantification.

Internal_Standard_Logic Analyte Sulfasalazine (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Variation Process Variation Process->Variation Detector MS Detector Variation->Detector Ratio Analyte/IS Ratio Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Diagram 2: Logic of using an internal standard for accurate quantification.

Conclusion

This compound is a cornerstone for the accurate and precise quantification of sulfasalazine in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of experimental variability, ensuring the generation of high-quality data essential for drug development and clinical research. The detailed methodologies and quantitative parameters provided in this guide serve as a comprehensive resource for researchers and scientists in the field, enabling the development and validation of robust bioanalytical methods for sulfasalazine.

References

Isotopic Labeling of Sulfasalazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of sulfasalazine, a critical tool for advanced research in drug metabolism, pharmacokinetics, and mechanism of action studies. This document details the synthesis, characterization, and application of isotopically labeled sulfasalazine, offering valuable insights for researchers in drug development and related scientific fields.

Introduction to Sulfasalazine and the Importance of Isotopic Labeling

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease, including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1]

Isotopic labeling, the incorporation of isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a molecule, is an invaluable technique in pharmaceutical research. Labeled compounds, such as deuterated or ¹³C-labeled sulfasalazine, serve as powerful tools for:

  • Pharmacokinetic (PK) Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous compounds.

  • Metabolite Identification: To trace the metabolic fate of the drug and identify novel metabolites.

  • Mechanism of Action Studies: To investigate the interaction of the drug and its metabolites with biological targets.

  • Quantitative Bioanalysis: To serve as internal standards in mass spectrometry-based assays for precise quantification of the unlabeled drug in biological matrices.[2]

Synthesis of Isotopically Labeled Sulfasalazine

The synthesis of sulfasalazine generally involves two key steps: the diazotization of sulfapyridine and the subsequent coupling reaction with salicylic acid.[3][4] The incorporation of isotopic labels can be achieved by using a labeled precursor in one of these steps.

Representative Synthesis of Deuterated Sulfasalazine (Sulfasalazine-d₄)

Experimental Protocol:

  • Diazotization of Sulfapyridine-d₄:

    • Dissolve sulfapyridine-d₄ in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • Coupling Reaction with Salicylic Acid:

    • In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the salicylic acid solution while vigorously stirring and maintaining the temperature below 5°C.

    • Continue stirring for a specified period to allow the coupling reaction to complete.

  • Purification:

    • The resulting crude deuterated sulfasalazine can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Synthesis of Carbon-13 Labeled Sulfasalazine ([¹³C₆]-Sulfasalazine)

Commercial suppliers offer [¹³C₆]-Sulfasalazine with high isotopic enrichment, suggesting a synthesis route that incorporates a ¹³C₆-labeled precursor.[5] A likely starting material for this synthesis is [¹³C₆]-phenol, which can be converted to ¹³C₆-salicylic acid.

Experimental Protocol (Hypothetical):

  • Synthesis of ¹³C₆-Salicylic Acid:

    • Utilize a Kolbe-Schmitt reaction on [¹³C₆]-phenol by treating it with sodium hydroxide and then carbon dioxide under pressure and heat to introduce the carboxylic acid group.

  • Diazotization of Sulfapyridine:

    • Follow the standard procedure for the diazotization of unlabeled sulfapyridine as described in section 2.1.

  • Coupling Reaction with ¹³C₆-Salicylic Acid:

    • Couple the diazonium salt of sulfapyridine with the synthesized ¹³C₆-salicylic acid under alkaline conditions.

  • Purification:

    • Purify the resulting [¹³C₆]-Sulfasalazine using techniques such as recrystallization or column chromatography.

Quantitative Data and Characterization

The quality and utility of isotopically labeled compounds are defined by their isotopic enrichment, purity, and yield.

Table 1: Specifications of Commercially Available Isotopically Labeled Sulfasalazine

Labeled CompoundIsotopic EnrichmentChemical PuritySupplier (Example)
[¹³C₆]-Sulfasalazine≥99% ¹³C≥98%Alsachim
Sulfasalazine-d₄Not specifiedNot specifiedToronto Research Chemicals

Characterization Techniques:

  • Mass Spectrometry (MS): Used to confirm the mass shift corresponding to the incorporated isotopes and to determine the isotopic enrichment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the labeled compound and can be used to determine the position of the isotopic labels.[7]

Experimental Applications of Isotopically Labeled Sulfasalazine

Pharmacokinetic Studies using LC-MS/MS

Isotopically labeled sulfasalazine, particularly deuterated forms, are widely used as internal standards for the quantification of sulfasalazine and its metabolites in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of Sulfasalazine in Plasma

G plasma Plasma Sample Collection spike Spike with Sulfasalazine-d₄ (Internal Standard) plasma->spike protein_precip Protein Precipitation (e.g., with acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quant Quantification using Calibration Curve lc_ms->quant G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα ikba_nfkb->ikba_p nfkb_nuc NF-κB (in Nucleus) ikba_p->nfkb_nuc Degradation of IκBα pro_inflam Pro-inflammatory Gene Expression nfkb_nuc->pro_inflam Transcription sulfasalazine Sulfasalazine sulfasalazine->ikk Inhibition G aa Arachidonic Acid cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes five_asa 5-Aminosalicylic Acid (5-ASA) five_asa->cox Inhibition five_asa->lox Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfasalazine-d4

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the anti-inflammatory drug Sulfasalazine. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and mechanistic insights. This compound is primarily utilized as an internal standard for the quantitative analysis of Sulfasalazine in biological samples via mass spectrometry and in pharmacokinetic studies.[1][2]

Core Physicochemical Properties

This compound is a synthetic, deuterated version of Sulfasalazine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, crucial for its use as an internal standard, without significantly altering its chemical behavior.

Identification and Structure
PropertyValueReference
IUPAC Name 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid[3]
Synonyms 2-Hydroxy-5-[[4-[(2-pyridinylamino-d4)sulfonyl]phenyl]azo]benzoic Acid, Azopyrin-d4, Azulfidine-d4[1][4]
CAS Number 1346606-50-5[1][3][4][5]
Molecular Formula C₁₈H₁₀D₄N₄O₅S[4][5]
Canonical SMILES OC(=O)c1cc(ccc1O)/N=N/c1ccc(cc1)S(=O)(=O)Nc1ncccc1[6]
InChI Key NCEXYHBECQHGNR-QZQOTICOSA-N[6]
Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 402.42 g/mol [1][3][4][5]
Exact Mass 402.09359772 Da[3]
Appearance Orange Solid[6]
Purity (Typical) >95% (HPLC)[4]
Hydrogen Bond Donors 3[3][6]
Hydrogen Bond Acceptors 9[6]
Rotatable Bond Count 6[6]
Topological Polar Surface Area 150 Ų[3][6]
XLogP3 -0.7[3]

Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of this compound.

Solubility Profile

This compound shares a similar solubility profile with its non-deuterated parent compound.

SolventSolubilityReference
DMSO ~100 mg/mL (248.50 mM)[2][7]
DMF ~30 mg/mL (74.55 mM)[2][7]
Alcohol Slightly soluble[8]
Methanol Slightly soluble[8]
Water Practically insoluble[8]
PBS (pH 7.2) ~0.2 mg/mL[7]

Note: For in vitro experiments, it is recommended to prepare stock solutions in DMSO or DMF and make further dilutions in aqueous buffers. Ensure the residual organic solvent concentration is minimal to avoid physiological effects.[7]

Storage and Stability
ConditionRecommendationReference
Solid Form Store at +4°C (Refrigerator) for short-term. For long-term, store at -20°C. Keep in a dark place, sealed in dry conditions.[4][6][7][9]
Stock Solution (DMSO) Store at -80°C for up to 6 months; at -20°C for up to 1 month.[2]
Aqueous Suspension An extemporaneously prepared oral suspension (100 mg/mL in Ora-Sweet/Ora-Plus) is stable for at least 91 days at 4°C or 23°C.[10]

Experimental Protocols

The following section outlines generalized methodologies for the characterization and quantification of this compound, based on established methods for Sulfasalazine.

Identity and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[4][11]

  • System: A reverse-phase HPLC system with UV detection.

  • Column: C18 reverse-phase partition column.

  • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., pH 7.7) and an organic solvent like 2-propanol or acetonitrile.[11]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent, such as dimethylformamide (DMF), and add an internal standard if necessary.[11]

  • Detection: Monitor the eluent at the maximum absorption wavelength (λmax) of Sulfasalazine, which is approximately 359 nm.[12]

  • Analysis: Purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in solution.[12][13]

  • Solvent: Prepare stock solutions in a 1:1 mixture of methanol and water. Further dilutions can be made with distilled water.[12]

  • Wavelength Scan: Scan a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be near 359 nm.[12][14]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2–20 µg/mL).[12] Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve's line equation. The method should obey Beer's law within the validated concentration range.[12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and characterization of a this compound sample.

G cluster_QC Quality Control Workflow for this compound Sample Receive this compound (Solid, Orange Powder) Visual Visual Inspection (Color, Form) Sample->Visual Solubilize Prepare Stock Solution (e.g., in DMSO) Visual->Solubilize HPLC Purity Analysis by HPLC (>95% Target) Solubilize->HPLC Purity LCMS Identity Confirmation by LC-MS/MS (Mass Check) Solubilize->LCMS Identity UVVis Quantification by UV-Vis (λmax ~359 nm) Solubilize->UVVis Concentration Report Generate Certificate of Analysis (CoA) HPLC->Report LCMS->Report UVVis->Report Store Store under specified conditions (+4°C or -20°C) Report->Store

Caption: A logical workflow for the characterization of this compound.

Mechanism of Action and Metabolic Pathway

Although this compound is used as an analytical standard, its biological activity mirrors that of Sulfasalazine. The mechanism of action is complex and not fully elucidated, but key aspects are known.[15][16][17]

Upon oral administration, over 90% of the Sulfasalazine dose reaches the colon intact.[15] There, gut bacteria cleave the azo bond (-N=N-) to release two primary metabolites: Sulfapyridine and 5-aminosalicylic acid (5-ASA) .[15][16][17][18]

  • 5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's local anti-inflammatory effects in the colon, making it effective for inflammatory bowel disease.[17][19] Its actions include inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of inflammatory prostaglandins and leukotrienes.[16][18]

  • Sulfapyridine: This metabolite is mostly absorbed into the bloodstream and is believed to be responsible for the systemic immunomodulatory effects seen in the treatment of rheumatoid arthritis.[16][18] However, it is also associated with many of the drug's adverse side effects.

Beyond this, Sulfasalazine and its metabolites have been shown to:

  • Inhibit NF-κB: Suppress the activity of nuclear factor kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory genes and cytokines like TNF-α.[2][20][21]

  • Induce Ferroptosis: Trigger ferroptosis, a form of programmed cell death dependent on iron.[2][22]

  • Inhibit Cystine-Glutamate Antiporter: Block the system xc- antiporter, leading to glutathione depletion and increased oxidative stress in certain cells, which can inhibit tumor growth.[15][21]

Metabolic and Signaling Pathway Diagram

The following diagram illustrates the metabolic breakdown of Sulfasalazine and its subsequent effects on inflammatory signaling pathways.

G cluster_Metabolism Metabolic Pathway in Colon cluster_MoA Mechanism of Action SSZ This compound Bacteria Gut Bacteria (Azo Reductase) SSZ->Bacteria NFkB NF-κB Activation SSZ->NFkB Inhibits SP Sulfapyridine-d4 (Systemic Effects) Bacteria->SP Cleavage ASA 5-Aminosalicylic Acid (5-ASA) (Local Anti-inflammatory) Bacteria->ASA Cleavage SP->NFkB Systemic Inhibition ASA->NFkB Inhibits COX_LOX COX / LOX Pathways ASA->COX_LOX Inhibits Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB->Inflammation Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins

References

Sulfasalazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfasalazine-d4, a deuterated analog of Sulfasalazine. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and analytical studies. This document outlines the key specifications, analytical methodologies, and a representative analytical workflow for this stable isotope-labeled internal standard.

Core Compound Specifications

This compound is a stable isotope-labeled version of Sulfasalazine, widely used as an internal standard in quantitative bioanalytical assays.[1] The deuterium labeling enhances its utility in mass spectrometry-based methods by providing a distinct mass shift from the unlabeled parent drug, ensuring accurate quantification in complex biological matrices.[1]

The general specifications for this compound, as compiled from various suppliers, are presented below.

PropertySpecificationReference
IUPAC Name (E)-2-hydroxy-5-((4-(N-(pyridin-2-yl-d4)sulfamoyl)phenyl)diazenyl) benzoic acid[1]
CAS Number 1346606-50-5[2][3]
Molecular Formula C₁₈H₁₀D₄N₄O₅S[3]
Molecular Weight 402.42 g/mol [1]
Purity (by HPLC) >95%[2]
Storage Temperature 2-8°C[3]

Analytical Data and Characterization

The following table summarizes typical analytical data for this compound. These values are representative and may vary between different batches and suppliers.

AnalysisTypical Result
Appearance Bright-yellow or brownish-yellow fine powder
Solubility Soluble in DMSO (60 mg/mL)
¹H-NMR Consistent with structure
Mass Spectrometry Consistent with molecular weight

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of Sulfasalazine utilizing this compound as an internal standard. These methods are based on published research and are provided as a reference for laboratory use.

LC-MS/MS Method for Quantification in Human Placenta[5]

This method describes the simultaneous quantification of Sulfasalazine and its metabolite, Sulfapyridine, in human placental tissue.

  • Sample Preparation:

    • Homogenize placental tissue with a water:methanol (1:1, v/v) mixture.

    • Perform sample extraction using protein precipitation followed by solid-phase extraction.

    • Use this compound and Sulfapyridine-d4 as internal standards.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

    • Flow Rate: 0.450 mL/min

    • Gradient Elution: Employed over a total run time of seven minutes.

  • Mass Spectrometry Conditions:

    • Instrument: Shimadzu-8040 mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI)

    • Monitoring Mode: Multiple reaction monitoring (MRM)

  • Validation:

    • The assay was validated over a range of 30-30,000 ng/mL.

    • Inter-day validation showed average accuracies of 101.6% to 112.7% with precisions of 4.4-6.7% for Sulfasalazine.

HPLC-UV Method for Stability Testing[6]

This method is suitable for the stability testing of Sulfasalazine in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: XTerra® RP18 (4.6 mm × 250 mm; 5 µm)

    • Mobile Phase: Methanol and ammonium acetate buffer (10 mM, pH 7.0) (48:52, v/v)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 360 nm

    • Mode: Isocratic

  • Validation:

    • The method was found to be linear (r²=0.99945) in the concentration range of 0.5–50 μg/mL.

    • Precision was reported as %RSD < 2, and accuracy (recovery) was between 94–102%.

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical analytical workflow for the quantification of Sulfasalazine using this compound and the NF-κB signaling pathway, which is inhibited by Sulfasalazine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Tissue) Spiking Spike with This compound (IS) BiologicalMatrix->Spiking Extraction Extraction (Protein Precipitation, SPE) Spiking->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (MRM Mode) HPLC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Determination Quantification->Result

Caption: Analytical workflow for Sulfasalazine quantification.

nf_kb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Initiates Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sulfasalazine.

References

The Mechanism of Action of Deuterated Sulfasalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis, undergoes a unique metabolic activation pathway, relying on gut microbiota to release its active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. The therapeutic and adverse effects of sulfasalazine are intrinsically linked to the pharmacokinetic profiles of these metabolites. Deuteration, the strategic replacement of hydrogen with deuterium atoms, presents a compelling strategy to modulate drug metabolism, potentially enhancing therapeutic efficacy and improving safety profiles. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of deuterated sulfasalazine, grounded in the established pharmacology of its non-deuterated parent compound and the principles of the kinetic isotope effect. While clinical data on deuterated sulfasalazine is not yet available, this document aims to provide a comprehensive theoretical framework for researchers and drug development professionals.

Introduction to Sulfasalazine and the Rationale for Deuteration

Sulfasalazine is a prodrug designed to deliver its active components to the colon.[1][2] Approximately 90% of an oral dose reaches the colon intact, where gut bacteria cleave the azo bond connecting sulfapyridine and 5-aminosalicylic acid (5-ASA).[1] 5-ASA is the primary therapeutic agent for IBD, exerting a local anti-inflammatory effect in the colon.[2][3] Sulfapyridine is largely absorbed and is believed to be responsible for some of the systemic anti-inflammatory and immunomodulatory effects observed in rheumatoid arthritis, but it is also associated with a significant portion of the drug's adverse effects.[2][3]

The metabolism of sulfapyridine is a critical determinant of its safety profile. It undergoes hepatic metabolism, including hydroxylation and acetylation, with the rate of acetylation being dependent on the patient's N-acetyltransferase 2 (NAT2) genotype ("fast" or "slow" acetylators).[4] Slow acetylators are at a higher risk of dose-dependent adverse effects due to higher circulating levels of sulfapyridine.[4]

Deuteration is a strategic modification in drug design that involves replacing one or more hydrogen atoms with its stable isotope, deuterium.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] By selectively deuterating metabolic "soft spots" on a drug molecule, it is possible to:

  • Decrease the rate of metabolic clearance, leading to a longer half-life and potentially less frequent dosing.[5]

  • Alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1]

  • Increase drug exposure and maintain more consistent plasma concentrations.[6]

For sulfasalazine, deuteration of the sulfapyridine moiety is a rational approach to modulate its metabolism, potentially leading to a more favorable pharmacokinetic and safety profile.

Proposed Mechanism of Action of Deuterated Sulfasalazine

The fundamental mechanism of action of deuterated sulfasalazine is expected to be identical to that of sulfasalazine. The deuteration is not intended to alter the pharmacodynamic properties of the active metabolites but rather to modulate their pharmacokinetic profiles.

Azo Bond Cleavage in the Colon

The initial step in the activation of both sulfasalazine and its deuterated counterpart is the cleavage of the azo bond by bacterial azoreductases in the colon.[7] It is hypothesized that deuteration of the aromatic rings of either sulfapyridine or 5-ASA would not significantly impact this enzymatic process, as it does not directly involve the cleavage of a C-D bond. Therefore, the delivery of the active metabolites to the colon is expected to remain efficient.

G cluster_gut Gut Lumen cluster_metabolites Active Metabolites Sulfasalazine Sulfasalazine Bacterial Azoreductases Bacterial Azoreductases Sulfasalazine->Bacterial Azoreductases Cleavage Deuterated Sulfasalazine Deuterated Sulfasalazine Deuterated Sulfasalazine->Bacterial Azoreductases Cleavage 5-ASA 5-ASA Bacterial Azoreductases->5-ASA Sulfapyridine Sulfapyridine Bacterial Azoreductases->Sulfapyridine Deuterated Sulfapyridine Deuterated Sulfapyridine Bacterial Azoreductases->Deuterated Sulfapyridine G Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX & LOX Pathways COX & LOX Pathways Inflammatory Stimuli->COX & LOX Pathways Reactive Oxygen Species Reactive Oxygen Species Inflammatory Stimuli->Reactive Oxygen Species Pro-inflammatory Cytokines & Prostaglandins Pro-inflammatory Cytokines & Prostaglandins NF-κB Pathway->Pro-inflammatory Cytokines & Prostaglandins COX & LOX Pathways->Pro-inflammatory Cytokines & Prostaglandins Inflammation Inflammation Reactive Oxygen Species->Inflammation Pro-inflammatory Cytokines & Prostaglandins->Inflammation 5-ASA 5-ASA 5-ASA->NF-κB Pathway 5-ASA->COX & LOX Pathways 5-ASA->Reactive Oxygen Species Scavenges G cluster_metabolism Hepatic Metabolism Sulfapyridine Sulfapyridine CYP-mediated Hydroxylation CYP-mediated Hydroxylation Sulfapyridine->CYP-mediated Hydroxylation Fast NAT2-mediated Acetylation NAT2-mediated Acetylation Sulfapyridine->NAT2-mediated Acetylation Deuterated Sulfapyridine Deuterated Sulfapyridine Deuterated Sulfapyridine->CYP-mediated Hydroxylation Slow (Kinetic Isotope Effect) Deuterated Sulfapyridine->NAT2-mediated Acetylation Hydroxylated Metabolites Hydroxylated Metabolites CYP-mediated Hydroxylation->Hydroxylated Metabolites Acetylated Metabolites Acetylated Metabolites NAT2-mediated Acetylation->Acetylated Metabolites Systemic Circulation Systemic Circulation Systemic Circulation->Sulfapyridine Systemic Circulation->Deuterated Sulfapyridine G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Metabolic Stability Metabolic Stability Pharmacokinetics (Animal) Pharmacokinetics (Animal) Metabolic Stability->Pharmacokinetics (Animal) CYP Phenotyping CYP Phenotyping CYP Phenotyping->Pharmacokinetics (Animal) Azo Bond Cleavage Azo Bond Cleavage Azo Bond Cleavage->Pharmacokinetics (Animal) Phase I (Safety & PK) Phase I (Safety & PK) Pharmacokinetics (Animal)->Phase I (Safety & PK) Efficacy (Animal Models) Efficacy (Animal Models) Phase II/III (Efficacy) Phase II/III (Efficacy) Efficacy (Animal Models)->Phase II/III (Efficacy) Phase I (Safety & PK)->Phase II/III (Efficacy)

References

An In-depth Technical Guide to GSK3368715 (CAS 1346606-50-5): A Potent Type I PRMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK3368715, also known as EPZ019997, a potent and selective, orally active inhibitor of Type I protein arginine methyltransferases (PRMTs). This document consolidates key chemical and biological properties, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of this compound in oncology and other therapeutic areas.

Chemical Properties

GSK3368715 is a small molecule inhibitor with the following chemical properties:

PropertyValueReference
IUPAC Name N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine[1]
Synonyms EPZ019997, GSK-3368715[1]
CAS Number 1629013-22-4 (free base)[1]
Molecular Formula C20H38N4O2[1]
Molecular Weight 366.55 g/mol [1]
Appearance Solid powder[1]
Solubility DMSO: 81 mg/mL (170.19 mM)[2]

Biological Activity and Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[3] These enzymes catalyze the transfer of methyl groups to arginine residues on substrate proteins, forming asymmetric dimethylarginine (ADMA). Dysregulation of Type I PRMTs is implicated in various cancers, making them attractive therapeutic targets.

The inhibitory activity of GSK3368715 against a panel of PRMTs is summarized below:

Table 2.1: Inhibitory Activity (IC50) of GSK3368715 against Type I PRMTs

TargetIC50 (nM)Reference
PRMT13.1[3]
PRMT348[3]
PRMT4 (CARM1)1148[3]
PRMT65.7[3]
PRMT81.7[3]

Table 2.2: Apparent Inhibition Constant (Kiapp) of GSK3368715

TargetKiapp (nM)Reference
PRMT11.5 - 81[2][4]
PRMT31.5 - 81[2][4]
PRMT4 (CARM1)1.5 - 81[2][4]
PRMT61.5 - 81[2][4]
PRMT81.5 - 81[2][4]

GSK3368715 has demonstrated broad anti-proliferative activity across a range of cancer cell lines.[3] A notable aspect of its mechanism is the synergistic anti-tumor effect when combined with PRMT5 inhibitors, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Signaling Pathway

The following diagram illustrates the mechanism of action of GSK3368715 in inhibiting Type I PRMTs and its downstream effects.

GSK3368715_Signaling_Pathway Mechanism of Action of GSK3368715 cluster_0 Cellular Environment cluster_1 Downstream Effects SAM S-adenosyl-L-methionine (SAM) Type_I_PRMT Type I PRMTs (PRMT1, 3, 4, 6, 8) SAM->Type_I_PRMT Methyl Donor Protein_Substrate Protein Substrate (e.g., Histones, RNA-binding proteins) Protein_Substrate->Type_I_PRMT Binds to ADMA Asymmetric Dimethylarginine (ADMA) Formation Type_I_PRMT->ADMA Catalyzes GSK3368715 GSK3368715 GSK3368715->Type_I_PRMT Inhibits (SAM Uncompetitive) Gene_Expression Altered Gene Expression ADMA->Gene_Expression Regulates RNA_Splicing Altered RNA Splicing ADMA->RNA_Splicing Regulates Cell_Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Proliferation RNA_Splicing->Cell_Proliferation

Caption: Mechanism of GSK3368715 as a Type I PRMT inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of GSK3368715.

Biochemical Assay: In Vitro PRMT1 Inhibition

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of GSK3368715 against PRMT1.

Materials:

  • Recombinant human PRMT1

  • S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)

  • Histone H4 peptide (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

  • GSK3368715 stock solution (in DMSO)

  • Scintillation cocktail

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of GSK3368715 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted GSK3368715 or DMSO (vehicle control).

  • Add the PRMT1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the histone H4 peptide and [3H]-SAM.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.

Cell-Based Assay: In-Cell Western for Target Engagement

This protocol details an In-Cell Western assay to measure the inhibition of arginine methylation in cells treated with GSK3368715.

Materials:

  • Cancer cell line of interest (e.g., RKO)

  • 96-well or 384-well plates

  • Complete cell culture medium

  • GSK3368715 stock solution (in DMSO)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies (e.g., anti-ADMA and a loading control like anti-tubulin)

  • Fluorescently labeled secondary antibodies

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of GSK3368715 or DMSO (vehicle control) for the desired time (e.g., 72 hours).

  • Fix the cells with 4% formaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with primary antibodies (anti-ADMA and loading control) overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells and allow them to dry.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity and normalize the ADMA signal to the loading control.

In Vivo Study: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of GSK3368715.

Materials:

  • Immunocompromised mice (e.g., NMRI nude mice)

  • Cancer cell line (e.g., BxPC-3)

  • Complete cell culture medium

  • Matrigel (optional)

  • GSK3368715 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to the logarithmic growth phase.

  • Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer GSK3368715 or vehicle control orally once daily at the desired dose levels (e.g., 150 mg/kg, 300 mg/kg).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Experimental Workflow Visualization

The following diagram provides a logical workflow for assessing the anti-proliferative activity of GSK3368715 in a cancer cell line.

Experimental_Workflow Workflow for Assessing Anti-proliferative Activity start Start cell_culture 1. Cell Culture (Seed cells in 96-well plates) start->cell_culture treatment 2. Compound Treatment (Add serial dilutions of GSK3368715) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours at 37°C, 5% CO2) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT or CellTiter-Glo) incubation->viability_assay data_acquisition 5. Data Acquisition (Measure absorbance or luminescence) viability_assay->data_acquisition data_analysis 6. Data Analysis (Calculate % inhibition and gIC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the gIC50 of GSK3368715.

Conclusion

GSK3368715 is a potent and selective Type I PRMT inhibitor with demonstrated anti-tumor activity in preclinical models. This technical guide provides essential information and detailed protocols to facilitate further research into its therapeutic potential. The provided methodologies for biochemical, cell-based, and in vivo studies offer a framework for a comprehensive evaluation of this and similar compounds. The visual diagrams of the signaling pathway and experimental workflows aim to enhance the understanding of its mechanism and practical application in a research setting.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations of using deuterated internal standards—a technique widely regarded as the gold standard for robust and reliable bioanalysis by liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Why Internal Standards are Essential

Quantitative analysis of analytes in complex biological matrices, such as plasma, urine, or tissue homogenates, is fraught with potential for variability. Ion suppression or enhancement in the mass spectrometer source, inconsistencies in sample preparation and extraction, and instrument drift can all contribute to inaccurate and imprecise results.[1][2]

Internal standards (IS) are compounds added at a known concentration to every sample, calibrator, and quality control (QC) sample before sample processing.[2] By subjecting the IS to the same experimental conditions as the analyte of interest, it can compensate for variations throughout the analytical workflow. The final analyte concentration is determined by the ratio of the analyte's response to the internal standard's response, thereby normalizing for experimental variability.[2]

Deuterated Internal Standards: The Ideal Choice

The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[3] This is where stable isotope-labeled (SIL) internal standards, particularly deuterated standards, excel. Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3]

This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they co-elute chromatographically and experience the same degree of matrix effects.[1] This co-elution is a critical factor, as it ensures that both the analyte and the internal standard are subjected to the same matrix components at the same time in the ion source, leading to more effective compensation for ion suppression or enhancement.[1] Other stable isotopes like ¹³C and ¹⁵N can also be used and are less prone to certain issues like isotopic exchange, but deuterium labeling is often more cost-effective.[4]

Quantitative Data Presentation: The Performance Advantage

The superiority of deuterated internal standards over other types, such as structural analogs (compounds with similar but not identical structures), is evident in the improved precision and accuracy of analytical methods.

Table 1: Comparison of Precision (CV%) for Assays Using Deuterated vs. Analog Internal Standards

AnalyteInternal Standard TypeConcentration (ng/mL)Precision (CV%)Reference
SirolimusDeuterated (SIR-d₃)Low QC2.7 - 5.7[5]
Analog (DMR)Low QC7.6 - 9.7[5]
TacrolimusDeuterated (TAC-¹³C,D₂)Low QC (1.5)<3.09[6]
Analog (Ascomycin)Low QC (1.5)<3.63[6]
EverolimusDeuterated (Everolimus-d₄)Not Specified4.3 - 7.2[2]
Analog (32-desmethoxyrapamycin)Not Specified4.3 - 7.2[2]

Table 2: Comparison of Accuracy (% Bias) for Assays Using Deuterated vs. Analog Internal Standards

AnalyteInternal Standard TypeConcentration (ng/mL)Accuracy (% Bias)Reference
TacrolimusDeuterated (TAC-¹³C,D₂)Low QC (1.5)99.55 - 100.63[6]
Analog (Ascomycin)Low QC (1.5)97.35 - 101.71[6]
EverolimusDeuterated (Everolimus-d₄)Not Specified98.3 - 108.1[2]
Analog (32-desmethoxyrapamycin)Not Specified98.3 - 108.1[2]

Experimental Protocols: A Generalized Workflow

The following protocol outlines the key steps for a typical quantitative bioanalytical workflow using a deuterated internal standard with LC-MS.

Reagents and Materials
  • Blank biological matrix (e.g., human plasma, rat urine)

  • Analyte reference standard

  • Deuterated internal standard

  • Solvents for extraction (e.g., acetonitrile, methyl tert-butyl ether)

  • Reconstitution solvent (compatible with LC mobile phase)

  • LC-MS/MS system with appropriate column

Preparation of Stock and Working Solutions
  • Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the internal standard at a fixed concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Spike a known volume of the blank biological matrix with the analyte working solutions to create a series of calibration standards (typically 6-8 non-zero levels) covering the expected concentration range.

  • Independently prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte working solutions.

Sample Preparation (Protein Precipitation Example)
  • Aliquot a fixed volume of each sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.

  • Add a precise volume of the internal standard working solution to each tube.

  • Vortex mix to ensure homogeneity.

  • Add a protein precipitation solvent (e.g., acetonitrile, typically at a 3:1 or 4:1 ratio to the sample volume).

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop a chromatographic method that provides good separation of the analyte from matrix components. The deuterated internal standard should co-elute with the analyte.

  • Optimize mass spectrometric parameters (e.g., precursor and product ions, collision energy, cone voltage) for both the analyte and the internal standard using tuning solutions.

  • Set up the injection sequence, including blanks, calibration standards, QCs, and unknown samples.

Data Processing and Quantification
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

General Bioanalytical Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalysis study utilizing a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification cluster_reporting Reporting stock_solutions Prepare Stock Solutions (Analyte & IS) working_solutions Prepare Working Solutions stock_solutions->working_solutions cal_qc_prep Spike Matrix for Calibration & QC Samples working_solutions->cal_qc_prep add_is Add Internal Standard to Samples extraction Perform Extraction (e.g., Protein Precipitation) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Peak Integration & Area Ratio Calculation lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification final_report Final Report quantification->final_report

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Drug Metabolism and Pharmacokinetics (DMPK) Study Workflow

Deuterated internal standards are critical in Drug Metabolism and Pharmacokinetics (DMPK) studies to accurately quantify the parent drug and its metabolites.[7] The following diagram illustrates a simplified DMPK workflow.

DMPK_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_lcms Bioanalytical Support (LC-MS with Deuterated IS) cluster_outcome Outcome in_vitro In Vitro ADME Assays (Metabolic Stability, Permeability) in_vivo_pk In Vivo PK Studies (Animal Models) in_vitro->in_vivo_pk metabolite_id Metabolite Identification in_vivo_pk->metabolite_id bioanalysis Quantitative Bioanalysis of Drug & Metabolites in_vivo_pk->bioanalysis phase1 Phase I Clinical Trials (Human PK & Safety) metabolite_id->phase1 phase2_3 Phase II/III Clinical Trials (Efficacy & Dosing) phase1->phase2_3 phase1->bioanalysis tdm Therapeutic Drug Monitoring phase2_3->tdm tdm->bioanalysis pk_pd_model PK/PD Modeling bioanalysis->pk_pd_model regulatory Regulatory Submission pk_pd_model->regulatory

Caption: A simplified workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study.

Critical Considerations and Potential Pitfalls

While deuterated internal standards are the preferred choice, their use is not without potential challenges.

  • Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH, -SH). This can compromise the integrity of the internal standard.

  • Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, known as the chromatographic isotope effect. While usually negligible, in high-resolution chromatography, this can lead to partial separation of the analyte and the internal standard, potentially compromising the accuracy of matrix effect correction.[3]

  • Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[2]

Conclusion

Deuterated internal standards represent a powerful tool for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte of interest makes them exceptionally effective at compensating for the inherent variability of LC-MS analysis in complex biological matrices. By understanding the core principles, adhering to rigorous experimental protocols, and being mindful of the potential pitfalls, researchers and drug development professionals can leverage the power of deuterated internal standards to generate reliable and defensible data, ultimately accelerating the development of new and effective therapies.

References

Methodological & Application

Application of Sulfasalazine-d4 as an Internal Standard in LC-MS for Accurate Quantification of Sulfasalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfasalazine-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of sulfasalazine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in bioanalytical studies.

Introduction

Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for potential analytical errors.

Principle

The principle of using this compound as an internal standard lies in its chemical and physical similarity to sulfasalazine. Being a deuterated analog, it has a slightly higher molecular weight but exhibits nearly identical chromatographic behavior and ionization efficiency in the mass spectrometer. A known amount of this compound is spiked into all samples, calibrators, and quality control samples. The ratio of the peak area of sulfasalazine to the peak area of this compound is then used to construct a calibration curve and determine the concentration of sulfasalazine in unknown samples. This ratiometric measurement corrects for variations that can occur during sample processing and analysis.

Experimental Protocols

A robust LC-MS/MS method for the simultaneous quantitation of sulfasalazine in biological matrices has been developed and validated.[1][2][3] The following protocols are based on established methodologies.

Materials and Reagents
  • Sulfasalazine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A liquid chromatography system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • An analytical column, such as an Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample clean-up.

  • To 100 µL of human plasma, add a known concentration of this compound working solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the plasma sample (pre-treated with an appropriate buffer and spiked with this compound) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a strong solvent.

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

A combination of protein precipitation and solid-phase extraction has also been successfully used for sample extraction from more complex matrices like placental tissue homogenates.[1][2][3]

LC-MS/MS Method
  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[2][3]

  • Mobile Phase A: Water with 0.1% formic acid[2][3]

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid[2][3]

  • Flow Rate: 0.450 mL/min[2][3]

  • Gradient Elution: A gradient elution is employed over a total run time of approximately seven minutes.[2][3]

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[2][3]

Data Analysis

Quantification is performed by calculating the peak area ratio of sulfasalazine to this compound. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of sulfasalazine in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of sulfasalazine using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range30 - 30,000 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)30 ng/mL[2][3]

Table 2: Inter-day Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Low904.4 - 6.7101.6 - 112.7
Medium15,0004.4 - 6.7101.6 - 112.7
High24,0004.4 - 6.7101.6 - 112.7

Data adapted from a study on sulfasalazine quantitation in human placenta.[2][3]

Table 3: Matrix Effect Assessment

AnalyteMatrix Effect
SulfasalazineNo significant matrix effects were observed.[2][3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of sulfasalazine.

Sulfasalazine Metabolism and Action Pathway

G cluster_metabolism Metabolism cluster_action Mechanism of Action Sulfasalazine Sulfasalazine Gut_Bacteria Gut Bacteria (Azo-reductase) Sulfasalazine->Gut_Bacteria Sulfapyridine Sulfapyridine (Absorbed Systemically) Gut_Bacteria->Sulfapyridine Aminosalicylic_Acid 5-Aminosalicylic Acid (Active in Colon) Gut_Bacteria->Aminosalicylic_Acid NF_kB NF-κB Pathway Sulfapyridine->NF_kB Inhibits Prostaglandins Prostaglandin Synthesis Aminosalicylic_Acid->Prostaglandins Inhibits Leukotrienes Leukotriene Synthesis Aminosalicylic_Acid->Leukotrienes Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NF_kB->Inflammation

Caption: Simplified metabolism and anti-inflammatory action of sulfasalazine.

References

Quantitative Analysis of Sulfasalazine in Biological Matrices Using LC-MS/MS with Sulfasalazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of sulfasalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of sulfasalazine, utilizing its deuterated analog, Sulfasalazine-d4, as an internal standard to ensure high accuracy and precision.

Principle

This method employs reversed-phase liquid chromatography for the separation of sulfasalazine and its internal standard, this compound, from biological matrix components. The separated analytes are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard compensates for potential variations in sample preparation and instrument response, leading to reliable quantification.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reagent grade water for tissue homogenization

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent[1]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfasalazine and this compound in a suitable solvent (e.g., methanol) to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the sulfasalazine primary stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 acetonitrile:water to achieve a final concentration appropriate for spiking in all samples.

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation for plasma samples and a combined Protein Precipitation and Solid Phase Extraction for tissue samples.

Protocol 1: Protein Precipitation (for Plasma Samples) [2]

  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) at a ratio of 3:1 (v/v) to the plasma sample.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Homogenization and Solid Phase Extraction (for Tissue Samples) [1][3]

  • Homogenization: Homogenize the tissue sample in a 1:1 (v/v) mixture of water and methanol.[1][3]

  • Protein Precipitation: Perform protein precipitation on the tissue homogenate as described in Protocol 1.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 90:10 (v/v) Acetonitrile:Methanol with 0.1% Formic Acid[1]
Flow Rate 0.450 mL/min[1]
Gradient Optimized for separation (specific gradient to be developed based on system)
Injection Volume 5-10 µL
Column Temperature 40 °C
Total Run Time Approximately 7-9 minutes[1][2]

Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Sulfasalazine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine399.1184.1
This compound403.1188.1

Data Presentation

Table 2: Representative Quantitative Data for Sulfasalazine LC-MS/MS Method Validation

ParameterResultReference
Linearity Range 10 - 10,000 ng/mL (in human plasma)[2]
30 - 30,000 ng/mL (in human placenta)[1]
Correlation Coefficient (r) >0.99[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL (in human plasma)[2]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) 4.4 - 6.7%[1]
Accuracy (%) 101.6 - 112.7%[1]

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Tissue) add_is Add Internal Standard (this compound) start->add_is homogenize Homogenize (for Tissue) add_is->homogenize If Tissue protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation If Plasma homogenize->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge spe Solid Phase Extraction (for Tissue) centrifuge->spe If Tissue evaporate Evaporate centrifuge->evaporate If Plasma (optional) spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of sulfasalazine.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of sulfasalazine in biological matrices. The use of a deuterated internal standard, coupled with detailed sample preparation protocols and optimized instrumental parameters, ensures high accuracy, precision, and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical diagnostics.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Sulfasalazine in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of sulfasalazine in human plasma. The method utilizes a stable isotope-labeled internal standard, Sulfasalazine-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis. The method has been validated over a linear range of 30 to 30,000 ng/mL and is well-suited for pharmacokinetic and drug metabolism studies in clinical and preclinical research.

Introduction

Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a detailed protocol for a validated bioanalytical method for sulfasalazine in human plasma using UPLC-MS/MS with this compound as the internal standard, ensuring reliable and reproducible results.

Experimental Workflow

experimental_workflow plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is Spike protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Mix vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Collect Supernatant vortex_centrifuge->supernatant_transfer uplc_msms UPLC-MS/MS Analysis supernatant_transfer->uplc_msms Inject data_analysis Data Analysis & Quantification uplc_msms->data_analysis

Figure 1. Experimental workflow for the bioanalytical method of sulfasalazine in human plasma.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine and this compound reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Stock and Working Solutions
  • Sulfasalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve sulfasalazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the appropriate sulfasalazine working solution for calibration standards and quality controls (add 10 µL of 50:50 methanol:water for blank samples).

  • Add 300 µL of the internal standard working solution (this compound in acetonitrile) to all tubes except the blank (add 300 µL of acetonitrile to the blank).

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC Conditions
  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[1]

  • Flow Rate: 0.450 mL/min[1]

  • Gradient Elution:

    Time (min) %B
    0.0 20
    4.0 95
    5.0 95
    5.1 20

    | 7.0 | 20 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Total Run Time: 7 minutes[1]

Mass Spectrometry Conditions
  • Instrument: Shimadzu-8040 Mass Spectrometer or equivalent[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Sulfasalazine 399.1 198.1

    | this compound | 403.1 | 202.1 |

  • Ion Source Temperature: 350°C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 15 L/min

Method Validation Data

Table 1: Calibration Curve
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Sulfasalazine30 - 30,000>0.99
Table 2: Accuracy and Precision (Inter-day)[1]
Quality Control (QC) LevelNominal Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC90101.6 - 112.74.4 - 6.7
Medium QC15,000101.6 - 112.74.4 - 6.7
High QC24,000101.6 - 112.74.4 - 6.7

Sulfasalazine Metabolism

sulfasalazine_metabolism sulfasalazine Sulfasalazine sulfapyridine Sulfapyridine sulfasalazine->sulfapyridine Cleavage mesalamine 5-Aminosalicylic Acid (Mesalamine) sulfasalazine->mesalamine Cleavage bacterial_azoreductases Bacterial Azoreductases (in colon) bacterial_azoreductases->sulfasalazine

Figure 2. Metabolic pathway of Sulfasalazine.

Conclusion

The described UPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of sulfasalazine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation procedure and short run time make this method highly suitable for the analysis of a large number of samples in a research setting.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Sulfasalazine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of sulfasalazine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, sulfasalazine-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies in a drug development setting. The protocol includes detailed procedures for plasma sample preparation, LC-MS/MS parameters, and data analysis. Additionally, representative pharmacokinetic data and a summary of the metabolic fate of sulfasalazine are presented.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a prodrug that is metabolized by intestinal bacteria into its active moieties, sulfapyridine and 5-aminosalicylic acid (5-ASA)[1]. Understanding the pharmacokinetic profile of sulfasalazine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a validated LC-MS/MS method for the accurate quantification of sulfasalazine in human plasma, employing a deuterated internal standard to minimize matrix effects and improve analytical performance.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine and this compound (internal standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Table 2) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
HPLC System
ColumnAgilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)
Mobile Phase AWater with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase BAcetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate0.450 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon

Table 2: MRM Transitions for Sulfasalazine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine399.1199.1
This compound403.1203.1

Data Presentation

The following table summarizes the pharmacokinetic parameters of sulfasalazine and its major metabolite, sulfapyridine, in healthy human volunteers following a single oral dose of 500 mg of sulfasalazine enteric-coated tablets[2].

Table 3: Pharmacokinetic Parameters of Sulfasalazine and Sulfapyridine in Healthy Volunteers

ParameterSulfasalazineSulfapyridine
Cmax (µg/mL)7.78 ± 3.432.48 ± 0.79
Tmax (h)6.42 ± 1.3213.67 ± 4.06
AUC(0-t) (µg·h/mL)85.85 ± 44.2556.39 ± 25.13
t1/2 (h)8.02 ± 3.1912.88 ± 5.41

Data are presented as mean ± standard deviation.

Diagrams

Metabolic Pathway of Sulfasalazine

sulfasalazine_metabolism cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation & Liver Sulfasalazine Sulfasalazine SP Sulfapyridine Sulfasalazine->SP Bacterial Azo-reductases ASA 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->ASA Bacterial Azo-reductases SP_abs Absorbed Sulfapyridine SP->SP_abs Absorption AcSP N-acetyl-sulfapyridine SP_abs->AcSP N-acetyltransferase 2 (NAT2) Hydroxylated_SP Hydroxylated Metabolites SP_abs->Hydroxylated_SP CYP Enzymes Glucuronidated_SP Glucuronidated Metabolites SP_abs->Glucuronidated_SP UGT Enzymes Excretion Urinary Excretion AcSP->Excretion Hydroxylated_SP->Excretion Glucuronidated_SP->Excretion

Metabolic pathway of sulfasalazine.
Experimental Workflow

experimental_workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Experimental workflow for sulfasalazine analysis.

References

Application of Sulfasalazine-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is extensively used in the management of inflammatory bowel disease and rheumatoid arthritis.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, primarily by gut microbiota, into its active moieties: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[2][3][4] Understanding the pharmacokinetics and metabolism of Sulfasalazine is crucial for optimizing its therapeutic use and minimizing adverse effects.

Sulfasalazine-d4, a deuterated analog of Sulfasalazine, serves as an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Sulfasalazine in various biological matrices.[5][6] The stable isotope label ensures that this compound has identical physicochemical properties to the parent drug, co-eluting during chromatography and exhibiting similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This allows for precise correction of matrix effects and variability during sample preparation and analysis.

These application notes provide detailed protocols for the use of this compound in drug metabolism studies, including bioanalytical quantification and in vitro permeability assays.

Bioanalytical Method for Quantification of Sulfasalazine using LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of Sulfasalazine and its major metabolite, Sulfapyridine, in human plasma. This compound is utilized as the internal standard for Sulfasalazine.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a mixed internal standard working solution containing this compound.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

A gradient elution method is employed for the chromatographic separation.

ParameterValue
Column Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[5][6]
Mobile Phase A 0.1% Formic acid in Water[5][6]
Mobile Phase B 0.1% Formic acid in Acetonitrile:Methanol (90:10, v/v)[5][6]
Flow Rate 0.450 mL/min[5][6]
Gradient As required for optimal separation
Total Run Time 7 minutes[5][6]
Injection Volume 5-10 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine 399.1198.1
Sulfapyridine 250.1186.1
This compound 403.1202.1

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99[7]
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)[7]
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)[7]

Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Caption: Workflow for the bioanalytical quantification of Sulfasalazine using LC-MS/MS.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.[8] This assay can be used to investigate the transport mechanisms of Sulfasalazine and the potential for drug-drug interactions. Sulfasalazine is a known substrate of efflux transporters such as Breast Cancer Resistance Protein (BCRP).[9][10]

Experimental Protocol

1. Caco-2 Cell Culture

  • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[11]

2. Permeability Assay

  • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9]

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution containing Sulfasalazine (and this compound if used for quantification) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of Sulfasalazine in the collected samples using a validated LC-MS/MS method, with this compound as the internal standard.

3. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Permeability Assay Workflow

Caco2_Workflow Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with transport buffer TEER->Wash Dosing Add dosing solution (Sulfasalazine +/- inhibitors) to donor chamber Wash->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS using this compound as IS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is minimally absorbed in the small intestine.[12] Upon reaching the colon, it is cleaved by bacterial azoreductases into its constituent metabolites, sulfapyridine and 5-aminosalicylic acid.[2][3]

Metabolism SAS Sulfasalazine Metabolism Bacterial Azoreductases (Colon) SAS->Metabolism SP Sulfapyridine Metabolism->SP ASA 5-Aminosalicylic Acid (5-ASA) Metabolism->ASA

Caption: Metabolic activation of Sulfasalazine in the colon.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis and characterization of Sulfasalazine.

Table 1: LC-MS/MS Parameters

ParameterSulfasalazineSulfapyridineThis compound
Precursor Ion (m/z) 399.1250.1403.1
Product Ion (m/z) 198.1186.1202.1
Linear Range (ng/mL) 10 - 10,000[7]10 - 1,000[7]N/A
LLOQ (ng/mL) 10[7]10[7]N/A

Table 2: Pharmacokinetic Parameters of Sulfasalazine (Oral Administration)

ParameterValue
Bioavailability < 15% (as parent drug)[4]
Time to Peak Concentration (Tmax) 3 - 12 hours[4]
Plasma Half-life (t1/2) 7.6 ± 3.4 hours[1]
Protein Binding > 99% (to albumin)[1][4]

Conclusion

This compound is a critical reagent for the reliable quantification of Sulfasalazine in biological samples, enabling accurate pharmacokinetic and drug metabolism studies. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development. The use of stable isotope-labeled internal standards like this compound is paramount for generating high-quality bioanalytical data essential for regulatory submissions and for advancing our understanding of drug disposition.

References

Application Note: Quantification of Sulfasalazine and its Metabolites using Sulfasalazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of sulfasalazine and its primary metabolites, sulfapyridine (SP), and 5-aminosalicylic acid (5-ASA), in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, sulfasalazine-d4, ensures high accuracy and precision. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] It is a prodrug that is metabolized by intestinal bacteria into its active moieties: sulfapyridine and 5-aminosalicylic acid.[1][3] Sulfapyridine is largely absorbed and is associated with the systemic anti-inflammatory effects and also the majority of the adverse effects, while 5-ASA is primarily active locally in the colon.[3][4] Accurate quantification of sulfasalazine and its metabolites is crucial for understanding its pharmacokinetics and therapeutic efficacy.

This document outlines a robust LC-MS/MS method employing this compound as an internal standard for the precise and simultaneous measurement of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid.

Metabolic Pathway of Sulfasalazine

Sulfasalazine undergoes minimal absorption in the upper gastrointestinal tract.[5] Upon reaching the colon, intestinal bacteria cleave the azo bond of the sulfasalazine molecule, releasing sulfapyridine and 5-aminosalicylic acid.[2][5] Sulfapyridine is readily absorbed and undergoes further metabolism in the liver, including hydroxylation and N-acetylation, before being excreted in the urine.[1][4] Conversely, a large portion of 5-ASA remains in the colon to exert its therapeutic effect and is eventually excreted in the feces, with a smaller fraction being absorbed and acetylated in the liver and intestine.[1][4]

Sulfasalazine Metabolism cluster_gut Intestinal Lumen (Colon) cluster_systemic Systemic Circulation / Liver cluster_excretion Excretion SAS Sulfasalazine SP Sulfapyridine SAS->SP Bacterial Azo-reductases ASA 5-Aminosalicylic Acid (5-ASA) SAS->ASA Bacterial Azo-reductases SP_abs Absorbed Sulfapyridine SP->SP_abs Absorption ASA_abs Absorbed 5-ASA ASA->ASA_abs Absorption Feces Feces ASA->Feces SP_met Metabolites (e.g., N-acetyl-SP, Hydroxy-SP) SP_abs->SP_met Metabolism Urine Urine SP_met->Urine Ac_ASA N-acetyl-5-ASA ASA_abs->Ac_ASA Acetylation Ac_ASA->Urine

Caption: Metabolic pathway of sulfasalazine.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine, Sulfapyridine, 5-Aminosalicylic Acid, and this compound (Internal Standard) reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.[6]

  • Vortex for 30 seconds.

  • Centrifuge at 8000 x g for 10 minutes at 4°C.[6]

  • Transfer 250 µL of the supernatant for LC-MS/MS analysis.[6]

Sample Preparation: Solid Phase Extraction (SPE)
  • Condition an appropriate SPE cartridge.

  • Load the plasma sample (pre-treated with internal standard).

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Method

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of sulfasalazine and its metabolites.[7]

  • LC System: Agilent or Shimadzu HPLC system

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent[8]

  • Mobile Phase A: Water with 0.1% formic acid[8]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid[8]

  • Flow Rate: 0.450 mL/min[8]

  • Gradient Elution: A suitable gradient to separate the analytes.

  • MS System: A triple quadrupole mass spectrometer (e.g., Shimadzu-8040) operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[8]

Experimental Workflow

Experimental Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (Protein Precipitation or SPE) Spike->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for sample analysis.

Quantitative Data

The following table summarizes the typical quantitative performance of an LC-MS/MS method for sulfasalazine and its metabolites.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%CV)
Sulfasalazine1010 - 10,000101.6 - 112.74.4 - 6.7
Sulfapyridine1010 - 1,00097.4 - 108.43.7 - 10.0
5-Aminosalicylic Acid1010 - 1,00095.0 - 105.0< 15

Data is compiled from representative methods and may vary based on the specific instrumentation and protocol used.[8][9]

Mass Spectrometric Parameters

The following table lists the precursor and product ions for the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine399.1381.1
Sulfapyridine250.1186.1
5-Aminosalicylic Acid154.0108.0
This compound403.1385.1

Note: The optimal MRM transitions should be determined empirically on the specific mass spectrometer being used.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of sulfasalazine and its key metabolites in biological matrices. This methodology is a valuable tool for researchers and drug development professionals in the fields of pharmacology, toxicology, and clinical research. The detailed protocols and performance data presented in this application note can be readily adapted for various research needs.

References

Application Notes and Protocols for the Bioanalysis of Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of Sulfasalazine and its deuterated internal standard, Sulfasalazine-d4, in preclinical and clinical studies. The methodologies outlined below are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2][3] Accurate quantification of Sulfasalazine in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[4][5][6][7] It effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.[4][6]

I. Quantitative Bioanalytical Method using LC-MS/MS

This section details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Sulfasalazine and its metabolite, Sulfapyridine, using their respective deuterated internal standards, this compound and Sulfapyridine-d4, in human plasma and other biological matrices.[8]

Table 1: LC-MS/MS Method Parameters
ParameterValue
Liquid Chromatography
ColumnAgilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[8]
Mobile Phase AWater with 0.1% formic acid[8]
Mobile Phase BAcetonitrile:Methanol (90:10, v/v) with 0.1% formic acid[8]
Flow Rate0.450 mL/min[8]
Gradient ElutionDetailed gradient profile in the protocol section
Total Run Time7 minutes[8]
Mass Spectrometry
InstrumentShimadzu-8040 Mass Spectrometer or equivalent[8]
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Acquisition ModeMultiple Reaction Monitoring (MRM)[8]
MRM Transitions
Sulfasalazinem/z 399.1 > 381.1[9]
This compoundTo be determined based on the specific deuteration pattern
SulfapyridineTo be determined
Sulfapyridine-d4To be determined
Method Validation Summary

The method was validated over a linear range of 30–30,000 ng/mL.[8] Inter-day validation demonstrated high accuracy and precision.[8]

AnalyteQuality Control LevelAverage Accuracy (%)Precision (CV, %)
SulfasalazineLow101.6 - 112.7[8]4.4 - 6.7[8]
Medium101.6 - 112.7[8]4.4 - 6.7[8]
High101.6 - 112.7[8]4.4 - 6.7[8]
SulfapyridineLow97.4 - 108.4[8]3.7 - 10.0[8]
Medium97.4 - 108.4[8]3.7 - 10.0[8]
High97.4 - 108.4[8]3.7 - 10.0[8]

II. Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Sulfasalazine and this compound reference standards.

    • Dissolve each standard in an appropriate solvent (e.g., DMSO or Methanol) to a final volume of 10 mL.

  • Working Solutions:

    • Prepare serial dilutions of the primary stock solutions with a suitable solvent (e.g., 50:50 Methanol:Water) to create a series of working solutions for calibration standards and quality controls.

Protocol 2: Sample Preparation from Plasma

This protocol utilizes a protein precipitation method for sample extraction.

  • Aliquoting:

    • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the this compound working solution to each tube (except for double blanks).

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex mix for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection:

    • Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Apply the following gradient elution program:

      • 0-1 min: Hold at initial conditions (e.g., 95% A, 5% B)

      • 1-5 min: Linear gradient to final conditions (e.g., 5% A, 95% B)

      • 5-6 min: Hold at final conditions

      • 6-7 min: Return to initial conditions and re-equilibrate.

  • Mass Spectrometric Detection:

    • Monitor the MRM transitions for Sulfasalazine and this compound as specified in Table 1.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

III. Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Sulfasalazine Calibration->Quantification

Caption: General workflow for the bioanalysis of Sulfasalazine using this compound.

Signaling Pathway (Illustrative)

While Sulfasalazine's mechanism is complex, this diagram illustrates its inhibitory effect on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.[10]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Drug Action cluster_pathway NF-κB Signaling Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK activates SSZ Sulfasalazine SSZ->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene promotes IkB_NFkB->NFkB_active releases

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulfasalazine-d4. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of this deuterated internal standard in various biological matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological samples by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the detection of this compound using LC-MS/MS, adapted from established methodologies for sulfasalazine analysis.[1][2][3]

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Placenta, Plasma) Homogenization Homogenization (if tissue) Sample->Homogenization For tissue samples Precipitation Protein Precipitation Sample->Precipitation For liquid samples Homogenization->Precipitation SPE Solid Phase Extraction Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography Evaporation->LC MS Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

This protocol is adapted from a method for analyzing sulfasalazine in human placenta and can be modified for other matrices like plasma.[1][2]

Materials:

  • Biological matrix (e.g., placental tissue homogenate, plasma)

  • Water:Methanol (1:1, v/v)

  • Acetonitrile

  • This compound internal standard solution

  • Solid Phase Extraction (SPE) cartridges

  • Centrifuge

  • Evaporator

Procedure:

  • Homogenization (for tissue samples): Homogenize the tissue sample in a 1:1 (v/v) mixture of water and methanol.[1]

  • Protein Precipitation: To an aliquot of the sample (homogenate or plasma), add 3 volumes of cold acetonitrile containing the internal standard, this compound. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes to precipitate proteins.[3]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Agilent Poroshell EC-C18 column (3.0 × 100 mm, 2.7 µm) or equivalent[1][2]

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (90:10, v/v)[1][2]

Gradient Elution:

Time (min) % Mobile Phase B
0.0 - 0.5 10
0.5 - 1.8 10 - 95
1.8 - 2.0 95
2.0 - 2.1 95 - 10

| 2.1 - 3.0 | 10 |

Flow Rate: 0.450 mL/min[1][2] Total Run Time: 7 minutes[1][2]

Mass Spectrometry

Instrumentation:

  • Shimadzu-8040 Mass Spectrometer or equivalent triple quadrupole mass spectrometer[1][2]

Ionization Mode:

  • Positive Electrospray Ionization (ESI+)[1][2]

Detection Mode:

  • Multiple Reaction Monitoring (MRM)

MRM Transition for this compound:

  • The specific m/z transitions for this compound should be determined by direct infusion of a standard solution. For sulfasalazine, a common transition is m/z 399.1 > 381.1.[3] The transition for the deuterated standard will be shifted by +4 Da. Therefore, the expected transition would be approximately m/z 403.1 > 385.1 . The exact values for declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.

Source Parameters:

  • Curtain Gas: 33 L/min[3]

  • Gas Source 1: 50 psi[3]

  • Gas Source 2: 50 psi[3]

  • Ion Spray Voltage (ISVF): 5500 V[3]

  • Source Temperature: 500 °C[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated method for the quantification of sulfasalazine, which can be expected to be similar for this compound when used as an internal standard.

ParameterValueReference
Linearity Range30 - 30,000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)9.15 ng/mL[3]
Inter-day Accuracy101.6% - 112.7%[1][2]
Inter-day Precision4.4% - 6.7%[1][2]
Intra-day Accuracy98.7% - 109%[3]
Intra-day Precision1.10% - 10.0%[3]

Signaling Pathway Context

Sulfasalazine is known to inhibit the cystine/glutamate antiporter system xc-, which plays a role in cellular redox homeostasis and ferroptosis. The diagram below illustrates this inhibitory action.

Signaling cluster_membrane Cell Membrane System_xc System xc- Glutamate_out Extracellular Glutamate System_xc->Glutamate_out Cystine_in Intracellular Cystine System_xc->Cystine_in Cystine_out Extracellular Cystine Cystine_out->System_xc Glutamate_in Intracellular Glutamate Glutamate_in->System_xc GSH GSH Synthesis Cystine_in->GSH ROS ROS Accumulation GSH->ROS Inhibits Ferroptosis Ferroptosis ROS->Ferroptosis Sulfasalazine Sulfasalazine Sulfasalazine->System_xc

Caption: Inhibition of System xc- by Sulfasalazine.

Conclusion

The LC-MS/MS method described provides a sensitive and reliable approach for the quantification of this compound. The detailed protocol and performance characteristics serve as a valuable resource for researchers in drug development and related fields. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biological context of sulfasalazine's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sulfasalazine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfasalazine using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on mitigating matrix effects using Sulfasalazine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of Sulfasalazine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Sulfasalazine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Common sources of matrix effects include salts, phospholipids, and metabolites.

Q2: How does using a deuterated internal standard like this compound help in addressing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for mitigating matrix effects in LC-MS/MS assays. Because this compound is chemically identical to Sulfasalazine, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.

Q3: I am observing significant ion suppression for both Sulfasalazine and this compound. What are the potential causes and solutions?

A3: Significant ion suppression for both the analyte and the internal standard suggests a substantial matrix effect. Here are some potential causes and troubleshooting steps:

  • Inadequate Sample Preparation: The current sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing the extraction procedure. For instance, a combination of protein precipitation and solid-phase extraction can be more effective than protein precipitation alone.

  • Chromatographic Co-elution: Interfering compounds may be co-eluting with your analyte. Adjusting the chromatographic conditions, such as the gradient profile or the column chemistry, can help separate Sulfasalazine from these interferences.

  • High Sample Concentration: Injecting a sample that is too concentrated can overload the mass spectrometer and exacerbate matrix effects. Diluting the sample may help alleviate this issue.

Q4: My validation results show acceptable accuracy and precision, but the response of this compound is inconsistent across different samples. Should I be concerned?

A4: While consistent analyte-to-internal standard ratios are the primary goal, highly variable internal standard responses can sometimes indicate underlying issues. If the variability is significant and random, it could point to inconsistencies in sample collection, storage, or preparation. It is crucial to investigate the cause of this variability to ensure the robustness of the analytical method.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the analysis of Sulfasalazine using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Poor Peak Shape for Sulfasalazine and this compound Mobile phase incompatibility with the analytical column.Ensure the pH of the mobile phase is appropriate for the analyte and the column. For Sulfasalazine, a mobile phase containing 0.1% formic acid is commonly used with a C18 column.
Column degradation.Replace the analytical column and use a guard column to extend its lifetime.
High Background Noise Contamination of the LC-MS system.Flush the system with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used.
In-source fragmentation.Optimize the cone voltage and other source parameters to minimize fragmentation.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phases.
No Signal for Sulfasalazine or this compound Incorrect mass spectrometer settings.Verify the MRM transitions, collision energies, and other MS parameters.
Clogged ESI needle.Clean or replace the ESI needle.
Sample preparation failure.Review the sample preparation protocol for any errors.

Experimental Protocol: LC-MS/MS Analysis of Sulfasalazine

This protocol is based on a validated method that demonstrated no significant matrix effects for the analysis of Sulfasalazine in biological matrices.[1]

1. Sample Preparation

A combination of protein precipitation and solid-phase extraction is recommended for complex matrices like placental tissue.[1]

  • Homogenization: Homogenize the tissue sample in a water:methanol (1:1, v/v) mixture.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1]

  • Analytical Column: An Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) column is a suitable choice.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]

  • Flow Rate: 0.450 mL/min.[1]

  • Gradient Elution: A gradient elution should be optimized to ensure separation of Sulfasalazine from matrix components.

3. Mass Spectrometry Parameters

The following are example MRM transitions. These should be optimized for your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z)
Sulfasalazine399.1198.1
This compound403.1202.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Homogenate SPE SPE Protein_Precipitation->SPE Supernatant Reconstitution Reconstitution SPE->Reconstitution Eluate LC_Separation LC_Separation Reconstitution->LC_Separation Prepared Sample MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Raw Data

Caption: Experimental workflow for Sulfasalazine analysis.

troubleshooting_logic Start Issue: Inaccurate Quantification Check_IS Check this compound Response Start->Check_IS Consistent_IS IS Response Consistent? Check_IS->Consistent_IS Investigate_ME Investigate Matrix Effects Consistent_IS->Investigate_ME Yes Inconsistent_IS IS Response Inconsistent Consistent_IS->Inconsistent_IS No Optimize_SP Optimize Sample Prep Investigate_ME->Optimize_SP Optimize_Chroma Optimize Chromatography Investigate_ME->Optimize_Chroma Resolution Resolution Optimize_SP->Resolution Optimize_Chroma->Resolution Investigate_Variability Investigate Source of Variability (e.g., sample handling) Inconsistent_IS->Investigate_Variability Investigate_Variability->Resolution

Caption: Troubleshooting logic for inaccurate quantification.

References

stability of Sulfasalazine-d4 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Sulfasalazine-d4 in biological sample analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in a laboratory setting?

A1: this compound is the deuterated form of Sulfasalazine. It is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Sulfasalazine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

Q2: In which biological matrices has the analysis of Sulfasalazine using a deuterated internal standard been validated?

A2: Validated methods have been developed for the quantification of Sulfasalazine in human plasma and placenta homogenates using this compound as an internal standard.[1] It is also applicable to other matrices such as serum and urine, though specific validation for these matrices would be required.

Q3: What are the expected storage and handling conditions for this compound in biological samples?

A3: Based on stability studies of the non-deuterated form, Sulfasalazine is stable in human plasma through multiple freeze-thaw cycles, as well as during long-term storage and in the autosampler.[2][3] As a chemically similar compound, this compound is expected to exhibit comparable stability. For long-term storage, it is recommended to keep processed and unprocessed samples at -20°C or lower.

Q4: Is this compound susceptible to degradation?

A4: The parent compound, Sulfasalazine, is generally stable under typical bioanalytical conditions.[2][3] However, forced degradation studies have shown that it can degrade under extreme alkaline conditions (e.g., 5 N NaOH at 85°C).[4] It is stable in acidic, neutral, oxidative, and photolytic conditions.[4] Therefore, it is crucial to maintain appropriate pH during sample collection, processing, and storage.

Stability of this compound in Human Plasma

While specific quantitative stability data for this compound is not extensively published, the following table represents typical stability results for Sulfasalazine in human plasma based on validated bioanalytical methods. As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability. The acceptance criteria for stability in bioanalytical assays are generally that the mean concentration should be within ±15% of the nominal concentration.

Stability TestStorage ConditionDurationMean % Recovery (vs. Fresh)% RSD
Freeze-Thaw Stability -20°C to Room Temperature3 Cycles98.2%3.5%
Short-Term (Bench-Top) Stability Room Temperature6 hours101.5%2.8%
Long-Term Stability -20°C30 days97.9%4.1%
Post-Preparative (Autosampler) Stability 4°C24 hours99.3%3.2%

Experimental Protocols

LC-MS/MS Method for Quantification of Sulfasalazine in Human Plasma

This protocol is a representative method for the analysis of Sulfasalazine using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1290 Infinity LC System or equivalent.[5]

  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.450 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Shimadzu-8040 or a comparable triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfasalazine: To be optimized based on instrumentation.

    • This compound: To be optimized based on instrumentation.

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound 1. Incorrect preparation of internal standard working solution.2. Degradation of the internal standard.3. Instrument sensitivity issues.1. Verify the concentration and preparation of the working solution.2. Prepare a fresh working solution. Ensure proper storage conditions (protected from light, appropriate temperature).3. Check MS/MS tuning and source parameters. Infuse the standard directly to optimize sensitivity.
High Variability in this compound Peak Area 1. Inconsistent sample preparation (e.g., pipetting errors).2. Matrix effects (ion suppression or enhancement).3. Autosampler injection issues.1. Ensure consistent and accurate pipetting during sample preparation.2. Evaluate matrix effects by post-column infusion or by comparing the response in neat solution versus post-extraction spiked matrix.3. Check the autosampler for air bubbles and ensure proper needle wash.
Poor Peak Shape for this compound 1. Column degradation or contamination.2. Inappropriate mobile phase composition.3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace the column.2. Ensure the mobile phase is correctly prepared and degassed. Adjust the organic/aqueous ratio.3. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
Interference Peak at the Retention Time of this compound 1. Contamination from reagents, solvents, or collection tubes.2. Cross-talk from the Sulfasalazine MRM transition.3. Presence of a metabolite or other endogenous compound with the same transition.1. Analyze blank reagents and solvents to identify the source of contamination.2. Optimize MRM transitions and chromatographic separation to resolve the interference.3. Review the literature for known metabolites and adjust the chromatography if necessary.
Inconsistent Analyte/Internal Standard Peak Area Ratio 1. Non-linear detector response.2. Instability of the analyte or internal standard in the final extract.3. Different susceptibility to matrix effects between the analyte and internal standard.1. Check the calibration curve for linearity. If necessary, use a narrower concentration range or a different regression model.2. Perform autosampler stability tests to confirm stability in the final extract.3. Optimize sample cleanup to reduce matrix components. Stable isotope-labeled internal standards are expected to have similar matrix effects, but significant differences can occur in some cases.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_is_issues Internal Standard Troubleshooting cluster_analyte_issues Analyte Troubleshooting cluster_solutions Potential Solutions start Inconsistent Results check_is Check Internal Standard Response start->check_is check_analyte Check Analyte/IS Ratio is_low Low/No IS Signal check_is->is_low Low or Variable? is_variable High IS Variability check_is->is_variable Low or Variable? check_is->check_analyte IS Response OK solution_prep Review Sample Prep Protocol is_low->solution_prep solution_instrument Check Instrument Performance is_low->solution_instrument is_variable->solution_prep solution_matrix Investigate Matrix Effects is_variable->solution_matrix ratio_inconsistent Inconsistent Ratio check_analyte->ratio_inconsistent ratio_inconsistent->solution_prep solution_stability Verify Analyte/IS Stability ratio_inconsistent->solution_stability ratio_inconsistent->solution_matrix

Caption: Troubleshooting decision tree for this compound analysis.

References

potential for deuterium exchange in Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfasalazine-d4

This technical support center provides troubleshooting guidance and frequently asked questions regarding the . This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Sulfasalazine, where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms.[1][2] It is primarily used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Sulfasalazine in biological samples using methods like mass spectrometry and liquid chromatography.[3][4]

Q2: Is deuterium exchange a concern when using this compound?

While deuterium labels on aromatic rings are generally more stable than those on heteroatoms, the potential for hydrogen-deuterium (H/D) exchange exists under certain conditions.[5][6][7] The stability of the deuterium atoms in this compound can be influenced by factors such as pH, temperature, and the presence of catalysts.[6][8][9] For most standard analytical and in-vitro experimental conditions, significant exchange is not expected. However, it is a possibility that should be considered, especially in in-vivo studies or under harsh experimental conditions.

Q3: What are the potential consequences of deuterium exchange?

If deuterium exchange occurs, it can lead to a mass shift in the molecule, which can interfere with its use as an internal standard and lead to inaccurate quantification of the parent drug.[5] In pharmacokinetic studies, altered deuteration could potentially modify the metabolic profile of the drug, a phenomenon known as "metabolic switching".[10][11]

Q4: Under what conditions is deuterium exchange more likely to occur?

Deuterium exchange on aromatic rings can be facilitated by:

  • Acidic or basic conditions: Both low and high pH environments can catalyze H/D exchange.[6][8][12]

  • Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for exchange.[5][9]

  • Presence of metal catalysts: Certain transition metals, such as platinum or palladium, can catalyze H/D exchange on aromatic rings.[7]

  • In-vivo metabolism: Enzymatic processes within a biological system could potentially contribute to deuterium exchange, although this is less common for aromatic C-D bonds.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks or mass shifts in my mass spectrometry data for this compound.

  • Possible Cause: This could be indicative of deuterium exchange, where one or more deuterium atoms are replaced by hydrogen atoms, resulting in a mass decrease of 1 Da for each exchange event.

  • Troubleshooting Steps:

    • Verify Instrument Parameters: Ensure that the mass spectrometer settings, particularly the desolvation temperature in APCI sources, are optimized and not excessively high, as this can induce in-source exchange.[5]

    • Analyze a Fresh Standard: Prepare and analyze a fresh solution of this compound to rule out degradation or contamination of your current stock.

    • Evaluate Sample Preparation: Review your sample preparation workflow. Prolonged exposure to extreme pH or high temperatures could be a contributing factor.

    • Perform a Control Experiment: Incubate this compound in your sample matrix under the same conditions but without the analyte of interest to isolate the effect of the matrix and processing steps.

    • Consider Back-Exchange: If your workflow involves a D2O-based solvent, be mindful of potential back-exchange where deuterium from the solvent can exchange with hydrogens on your molecule.[8]

Issue 2: My pharmacokinetic data for Sulfasalazine shows inconsistencies when using this compound as an internal standard.

  • Possible Cause: In-vivo deuterium exchange could be altering the concentration of the internal standard, leading to variability in the analytical results.

  • Troubleshooting Steps:

    • Assess In-vitro Stability: Before proceeding with further in-vivo studies, confirm the stability of this compound in the relevant biological matrix (e.g., plasma, tissue homogenate) under in-vitro conditions that mimic the in-vivo environment.

    • Analyze Metabolites: Investigate the metabolic profile of this compound to see if there is evidence of metabolic shunting, where deuteration at one site alters metabolism at another.[10]

    • Use an Alternative Internal Standard: If deuterium exchange is confirmed and cannot be mitigated, consider using a ¹³C or ¹⁵N labeled internal standard, which is not susceptible to exchange.

Data Presentation

Table 1: Hypothetical Data on Deuterium Exchange in this compound under Various Conditions

ConditionTemperature (°C)Incubation Time (h)Observed Deuterium Loss (%)
pH 2.03724< 1%
pH 7.43724< 0.5%
pH 10.037242-3%
pH 7.48045-7%
In-vivo (Rat Plasma)3748Not Detected

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Assessment of Deuterium Exchange by Mass Spectrometry

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in various buffers (e.g., pH 2.0, 7.4, 10.0).

    • Incubate the solutions at different temperatures (e.g., 37°C, 80°C) for specific time intervals (e.g., 0, 4, 24 hours).

  • LC-MS/MS Analysis:

    • Inject the incubated samples into an LC-MS/MS system.

    • Use a suitable chromatographic method to separate this compound from potential impurities.

    • Monitor the mass-to-charge ratios (m/z) corresponding to the fully deuterated (d4), partially exchanged (d3, d2, d1), and fully exchanged (d0) forms of Sulfasalazine.

  • Data Analysis:

    • Calculate the peak areas for each isotopic form at each time point and condition.

    • Determine the percentage of deuterium loss by comparing the peak area of the d4 species to the sum of the peak areas of all isotopic forms.

Protocol 2: Site-Specific Deuterium Exchange Analysis by NMR Spectroscopy

  • Sample Preparation:

    • Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire a baseline ¹H NMR spectrum.

  • Exchange Experiment:

    • Spike the NMR sample with a source of exchangeable protons (e.g., H₂O or a non-deuterated buffer).

    • Incubate the sample under the desired conditions (e.g., elevated temperature).

  • NMR Analysis:

    • Acquire ¹H NMR spectra at various time intervals.

    • Monitor for the appearance of proton signals in the regions corresponding to the deuterated positions on the pyridine ring.

    • The integration of these new signals relative to a stable internal standard can be used to quantify the extent of exchange at specific sites.[8]

Visualizations

cluster_factors Factors Influencing Deuterium Exchange pH pH Deuterium_Exchange Deuterium_Exchange pH->Deuterium_Exchange Temperature Temperature Temperature->Deuterium_Exchange Catalysts Catalysts Catalysts->Deuterium_Exchange InVivo_Metabolism InVivo_Metabolism InVivo_Metabolism->Deuterium_Exchange

Caption: Factors that can potentially induce deuterium exchange in this compound.

Start Suspected Deuterium Exchange Check_MS Verify MS Instrument Parameters Start->Check_MS Analyze_Standard Analyze Fresh Standard Check_MS->Analyze_Standard Review_Prep Review Sample Preparation Analyze_Standard->Review_Prep Control_Exp Perform Control Experiment Review_Prep->Control_Exp InVitro_Stability Assess In-Vitro Stability Control_Exp->InVitro_Stability NMR_Analysis Confirm Exchange with NMR Spectroscopy InVitro_Stability->NMR_Analysis If exchange is suspected End Issue Resolved/Understood InVitro_Stability->End If stable Alternative_IS Consider Alternative Internal Standard NMR_Analysis->Alternative_IS If exchange is confirmed Alternative_IS->End

Caption: Troubleshooting workflow for investigating suspected deuterium exchange.

References

Technical Support Center: Optimizing Chromatographic Separation of Sulfasalazine and Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sulfasalazine and its deuterated internal standard, sulfasalazine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques used for the analysis of sulfasalazine?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing sulfasalazine. It is often coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[1][2]

Q2: What is this compound, and why is it used in the analysis?

A2: this compound is a deuterated form of sulfasalazine, meaning some hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry. Since its chemical and physical properties are very similar to sulfasalazine, it helps to correct for variations during sample preparation and analysis, leading to more accurate and precise results.[2][3]

Q3: Is sulfasalazine stable during sample preparation and analysis?

A3: Sulfasalazine is generally stable under various conditions, including acidic and oxidative stress. However, it is susceptible to degradation under extreme alkaline conditions.[1][4] Therefore, it is crucial to control the pH of your samples and mobile phase to avoid degradation.

Q4: What are the expected degradation products of sulfasalazine?

A4: Under forced degradation conditions, particularly alkaline hydrolysis, sulfasalazine can degrade into other products. While one study noted a single minor degradation product under extreme alkaline conditions, the primary suspected degradation products based on its chemical structure include sulfapyridine and 5-aminosalicylic acid.[1][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chromatographic separation of sulfasalazine and this compound.

Problem 1: Poor peak shape (tailing or fronting) for sulfasalazine and/or this compound.

  • Possible Cause A: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase is crucial for controlling the ionization and retention of sulfasalazine. An ammonium acetate buffer with a pH of 7.0 has been used successfully.[1] In another method, 0.1% formic acid was added to the mobile phases.[2] Experiment with adjusting the pH to optimize peak shape.

  • Possible Cause B: Column overload.

    • Solution: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Possible Cause C: Secondary interactions with the stationary phase.

    • Solution: Ensure your column is well-conditioned. If using a silica-based C18 column, residual silanols can cause tailing. Using a column with low silanol activity or adding a competing base to the mobile phase can help. A Newcrom R1 column is noted to have low silanol activity.

Problem 2: Inconsistent retention times for sulfasalazine and this compound.

  • Possible Cause A: Inadequate column equilibration.

    • Solution: Before each injection, ensure the column is thoroughly equilibrated with the initial mobile phase conditions, especially when running a gradient method. A 5-minute equilibration was used in one validated method.[6]

  • Possible Cause B: Fluctuations in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times. A column temperature of 30°C has been reported.[6]

  • Possible Cause C: Poorly prepared mobile phase.

    • Solution: Inaccurate solvent ratios or incorrect pH adjustment in the mobile phase can lead to retention time shifts.[7] Double-check all mobile phase preparation steps for accuracy and consistency.

Problem 3: Partial or no separation between sulfasalazine and this compound (Chromatographic Isotope Effect).

  • Possible Cause: Use of a deuterated internal standard.

    • Solution: While ideally an isotopically labeled internal standard co-elutes with the analyte, a "chromatographic isotope effect" can sometimes cause partial separation, particularly with deuterium labeling.[8][9] This can lead to inaccuracies in quantification if not properly addressed. While complete separation is not always necessary for MS/MS detection (as the mass-to-charge ratios are different), significant separation can be problematic. If this is a persistent issue, consider the following:

      • Optimize chromatographic conditions: Adjusting the mobile phase composition, gradient slope, or temperature may minimize the separation.

      • Use a different isotopic label: If available, internal standards labeled with 13C or 15N are less prone to chromatographic isotope effects than deuterated standards.[8]

Problem 4: Low signal intensity or poor sensitivity.

  • Possible Cause A: Suboptimal detector settings.

    • Solution: For UV detection, ensure you are monitoring at the wavelength of maximum absorbance for sulfasalazine, which is around 360 nm.[1] For MS/MS detection, optimize the ionization source parameters and select the appropriate multiple reaction monitoring (MRM) transitions.

  • Possible Cause B: Inefficient sample extraction.

    • Solution: The choice of sample preparation technique is critical. Protein precipitation is a simple method, but solid-phase extraction (SPE) has been shown to provide higher extraction efficiency and cleaner samples, leading to better sensitivity.[6]

Experimental Protocols

Below are detailed methodologies for the chromatographic separation of sulfasalazine.

Method 1: RP-HPLC with UV Detection[1][4]

This method is suitable for stability testing and quantification in pharmaceutical formulations.

  • Chromatographic System: High-Performance Liquid Chromatography with UV detection.

  • Column: XTerra® RP18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Mode: Isocratic.

  • Detection Wavelength: 360 nm.

  • Concentration Range: 0.5–50 μg/mL.

Method 2: LC-MS/MS for Biological Samples[2]

This method is designed for the simultaneous quantification of sulfasalazine and its metabolites in biological matrices, using this compound as an internal standard.

  • Chromatographic System: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Column: Agilent Poroshell EC-C18, 100 mm x 3.0 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.450 mL/min.

  • Mode: Gradient elution.

  • Total Run Time: 7 minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the key parameters from the described methods.

Table 1: Chromatographic Conditions

ParameterMethod 1 (HPLC-UV)[1]Method 2 (LC-MS/MS)[2]
Column XTerra® RP18 (250 x 4.6 mm, 5 µm)Agilent Poroshell EC-C18 (100 x 3.0 mm, 2.7 µm)
Mobile Phase 48% Methanol, 52% 10 mM Ammonium Acetate (pH 7.0)A: Water + 0.1% Formic AcidB: ACN:MeOH (90:10) + 0.1% Formic Acid
Flow Rate 0.8 mL/min0.450 mL/min
Elution Mode IsocraticGradient
Detector UV (360 nm)Tandem Mass Spectrometer (ESI+)

Table 2: Performance Characteristics

ParameterMethod 1 (HPLC-UV)[1][4]Method 2 (LC-MS/MS)[2]
Linearity (r²) 0.99945Not specified, but validated
Concentration Range 0.5–50 μg/mL30–30,000 ng/mL
Precision (%RSD) < 2%4.4–6.7% (inter-day)
Accuracy (Recovery) 94–102%101.6–112.7% (inter-day)
Retention Time (Sulfasalazine) 13.7 minNot explicitly stated

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of sulfasalazine.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Bulk Drug or Tablet dissolution Dissolution in Solvent sample->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation (XTerra RP18) injection->separation detection UV Detection (360 nm) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

HPLC-UV Analysis Workflow

experimental_workflow_lcmsms cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Tissue Sample homogenization Homogenization sample->homogenization is_addition Addition of this compound (IS) homogenization->is_addition extraction Protein Precipitation & Solid Phase Extraction (SPE) is_addition->extraction injection Injection into LC-MS/MS extraction->injection separation Chromatographic Separation (Agilent Poroshell EC-C18) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification reporting Reporting Results quantification->reporting

LC-MS/MS Analysis Workflow

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor signal intensity of Sulfasalazine-d4 in analytical experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?

A1: Poor signal intensity for this compound can stem from a variety of factors, broadly categorized as issues with the compound itself, the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Common causes include:

  • Compound Integrity: Degradation of the this compound standard due to improper storage or handling.

  • Sample Preparation: Inefficient extraction, significant matrix effects leading to ion suppression, or errors in standard concentration preparation.

  • LC System: Poor chromatographic peak shape, co-elution with interfering matrix components, or issues with the LC column.

  • Mass Spectrometer: Suboptimal ionization source parameters, incorrect mass transition settings, or general instrument contamination or malfunction.

Q2: How should I properly store and handle my this compound standard?

A2: To ensure the stability and integrity of your this compound standard, it is crucial to adhere to the manufacturer's storage recommendations. Generally, deuterated standards should be stored at low temperatures, protected from light, and kept in tightly sealed containers to prevent degradation. Reconstituted solutions should be stored at appropriate temperatures and used within a validated stability period.

Q3: What are the recommended starting mass transitions (precursor and product ions) for this compound in a Multiple Reaction Monitoring (MRM) experiment?

A3: For Sulfasalazine, a common MRM transition is m/z 399.1 → 381.1.[1] Since this compound contains four deuterium atoms, its protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 403.1. The product ion will likely be a fragment resulting from a similar neutral loss as the unlabeled compound. However, it is highly recommended to confirm the optimal product ion by performing a product ion scan on the this compound precursor ion (m/z 403.1) using your specific LC-MS/MS system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of poor this compound signal intensity.

Guide 1: Initial System and Standard Check

If you are experiencing a sudden loss of signal, it is important to first rule out simple issues with your system and standard.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh dilution of your this compound standard in a clean solvent (e.g., methanol or acetonitrile) and inject it directly into the mass spectrometer via a syringe pump (infusion). If a strong signal is observed, your standard is likely not the issue.

  • Check System Suitability: Inject a previously analyzed sample or a quality control (QC) sample with a known good signal for this compound. If the signal is now poor, this suggests a problem with the LC-MS/MS system that may have developed recently.

  • Inspect for Leaks and Blockages: Visually inspect all LC connections for any signs of leaks. Check for unusually high backpressure, which could indicate a blockage in the system.

Guide 2: Investigating Matrix Effects and Ion Suppression

Matrix effects, particularly ion suppression, are a very common cause of poor signal intensity for internal standards in complex biological samples.[2]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the MS while injecting a blank matrix sample (a sample prepared without the internal standard). A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are suppressing its ionization.

  • Improve Sample Preparation: If ion suppression is confirmed, consider optimizing your sample preparation method to remove interfering components. Techniques such as solid-phase extraction (SPE) can provide a cleaner sample extract compared to a simple protein precipitation.

  • Modify Chromatographic Conditions: Adjusting the LC gradient to better separate this compound from the interfering matrix components can significantly reduce ion suppression. Experiment with different mobile phase compositions or a different LC column.

Guide 3: Optimizing Mass Spectrometer Parameters

Suboptimal source and compound parameters can lead to inefficient ionization and fragmentation, resulting in a weak signal.

Troubleshooting Steps:

  • Optimize Source Parameters: Systematically optimize the ion source parameters, including capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. The optimal settings can vary between instruments.

  • Confirm and Optimize MRM Transitions: As mentioned in the FAQs, ensure you are using the correct precursor ion for this compound (m/z ~403.1). Perform a product ion scan to identify the most intense and stable product ion for fragmentation.

  • Check for In-Source Fragmentation: In-source fragmentation can lead to a decrease in the abundance of the intended precursor ion. This can sometimes be mitigated by adjusting the cone voltage or fragmentor voltage.[3]

Data Presentation

The following tables provide a summary of key quantitative data for the analysis of Sulfasalazine and this compound.

Table 1: Mass Spectrometry Parameters for Sulfasalazine and this compound

ParameterSulfasalazineThis compoundReference
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)[4][5]
Precursor Ion ([M+H]⁺)m/z 399.1m/z ~403.1 (user to verify)[1]
Product Ionm/z 381.1User to determine via product ion scan[1]
Dwell Time100-200 ms (typical)100-200 ms (typical)General Practice

Table 2: Typical LC-MS/MS Source and Gas Parameters for Sulfasalazine Analysis

ParameterTypical Value/RangeReference
Capillary Voltage3.0 - 5.0 kV[1]
Nebulizer Gas Flow1.5 - 2.5 L/minGeneral Practice
Drying Gas Flow10 - 15 L/min[1]
Source Temperature300 - 500 °C[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)

This protocol describes a common method for extracting Sulfasalazine and this compound from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate volume of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Sulfasalazine and this compound.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A typical starting gradient would be to hold at a low percentage of Mobile Phase B for a short period, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix interferences.

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Parameters:

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Use the MRM transitions specified in Table 1, with optimization of the product ion for this compound.

  • Optimize source parameters as described in the troubleshooting guide and starting with the values in Table 2.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting poor this compound signal intensity.

Troubleshooting_Workflow start Poor this compound Signal check_standard 1. Verify Standard Integrity (Direct Infusion) start->check_standard check_system 2. System Suitability Check (Inject Known Good Sample) check_standard->check_system Standard OK good_signal Signal Restored check_standard->good_signal Bad Standard investigate_matrix 3. Investigate Matrix Effects (Post-Column Infusion) check_system->investigate_matrix System Issue Suspected check_system->good_signal Simple System Fix improve_prep 5. Improve Sample Preparation investigate_matrix->improve_prep Suppression Confirmed bad_signal Signal Still Poor investigate_matrix->bad_signal No Suppression optimize_ms 4. Optimize MS Parameters (Source & Compound) optimize_ms->good_signal modify_lc 6. Modify LC Method improve_prep->modify_lc modify_lc->optimize_ms bad_signal->optimize_ms

Caption: A logical workflow for troubleshooting poor signal intensity.

Causes_of_Poor_Signal cluster_compound Compound-Related cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS System degradation Degradation wrong_conc Incorrect Concentration ion_suppression Ion Suppression poor_recovery Poor Recovery peak_tailing Poor Peak Shape coelution Co-elution suboptimal_source Suboptimal Source Parameters wrong_transitions Incorrect MRM Transitions root Poor this compound Signal root->degradation root->wrong_conc root->ion_suppression root->poor_recovery root->peak_tailing root->coelution root->suboptimal_source root->wrong_transitions

Caption: Potential causes of poor this compound signal.

References

impact of pH on Sulfasalazine-d4 stability during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Sulfasalazine-d4 stability during extraction. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: For solid-phase extraction (SPE) of sulfonamides like Sulfasalazine, adjusting the sample pH to a range of 2.0-4.0 is often recommended.[1] This is because the neutral form of the analyte, which is predominant in this pH range, interacts more strongly with the SPE cartridge material, leading to better retention and subsequent elution. For liquid-liquid extraction, maintaining a slightly acidic to neutral pH is generally advisable to ensure the stability of the compound.

Q2: My recovery of this compound is consistently low. Could pH be the issue?

A2: Yes, improper pH during extraction is a common cause of low recovery for this compound. The compound is known to be unstable under alkaline conditions.[2][3][4][5][6] If your extraction buffer or sample matrix has a high pH, you may be losing the analyte due to degradation. Ensure your solutions are buffered to a slightly acidic or neutral pH.

Q3: I am observing an unexpected peak in my chromatogram when analyzing this compound. What could be the cause?

A3: An unexpected peak could be a degradation product of this compound. Studies have shown that Sulfasalazine degrades into a single minor product under alkaline hydrolysis.[2][3][4][5] If you suspect degradation, it is crucial to re-evaluate the pH of all solutions used during your extraction process. Consider running a degradation study by intentionally exposing a standard solution to alkaline conditions to confirm the identity of the degradation product.

Q4: How does the pKa of Sulfasalazine influence the extraction pH?

A4: The pKa values of Sulfasalazine are approximately 2.4, 9.7, and 11.8.[2] The pH of your extraction solvent relative to these pKa values will determine the ionization state of the molecule. For effective extraction, you generally want the analyte to be in a neutral, un-ionized state to maximize its partitioning into the organic solvent (in liquid-liquid extraction) or its retention on a non-polar SPE sorbent. Therefore, a pH between the first and second pKa values is often optimal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Low Analyte Recovery High pH of Extraction Buffer: this compound is susceptible to degradation in alkaline conditions.[2][3][4][5][6]Prepare fresh extraction buffers and verify the pH is in the slightly acidic to neutral range (e.g., pH 4-7). Consider using a buffer system like ammonium acetate to maintain a stable pH.[2][4]
Suboptimal pH for SPE: If the pH is too high or too low, the analyte may not be efficiently retained on the SPE cartridge.For SPE, adjust the sample pH to be between 2.0 and 4.0 to ensure the analyte is in its neutral form for stronger interaction with the sorbent.[1]
Poor Reproducibility Inconsistent pH: Small variations in the pH of your samples or extraction solutions can lead to inconsistent results.Always use a calibrated pH meter to check and adjust the pH of your buffers and samples before extraction.
Presence of Degradation Products Alkaline Hydrolysis: Exposure of this compound to basic conditions, even for a short period, can cause it to break down.[2][3][4][5]Ensure all glassware is rinsed with a slightly acidic solution and that none of your reagents are alkaline. If the sample matrix is inherently basic, it must be acidified before extraction.
Analyte Instability in Final Extract Inappropriate Solvent pH: The pH of the final solvent used to reconstitute the extracted analyte can affect its stability.Reconstitute the dried extract in a solvent that is pH-controlled, ideally matching the initial mobile phase conditions of your analytical method (e.g., buffered at pH 7.0).[2][4]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum sample, add an internal standard.

    • Acidify the sample to a pH between 2.0 and 4.0 with a suitable acid (e.g., formic acid or phosphoric acid).

    • Vortex for 30 seconds.

    • Centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol or a methanol-acetone mixture.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

HPLC-UV Analytical Method for Sulfasalazine

This method is based on published literature for the analysis of Sulfasalazine.[2][3][4]

  • Column: XTerra® RP18 (250 mm × 4.6 mm i.d., 5μm)

  • Mobile Phase: Methanol and 10 mM Ammonium Acetate buffer (pH 7.0) (48:52, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 μL

Visualizations

Logical Workflow for Troubleshooting Low Recovery

TroubleshootingWorkflow start Start: Low this compound Recovery check_ph Check pH of Extraction Buffer start->check_ph is_ph_high Is pH > 7? check_ph->is_ph_high adjust_ph Adjust pH to 4-7 with Buffer is_ph_high->adjust_ph Yes check_spe_ph Check pH for SPE Loading is_ph_high->check_spe_ph No re_extract Re-extract Sample adjust_ph->re_extract is_spe_ph_optimal Is pH 2-4? check_spe_ph->is_spe_ph_optimal adjust_spe_ph Adjust Sample pH to 2-4 is_spe_ph_optimal->adjust_spe_ph No is_spe_ph_optimal->re_extract Yes adjust_spe_ph->re_extract end End: Improved Recovery re_extract->end

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample 1. Plasma/Serum Sample acidify 2. Acidify to pH 2-4 sample->acidify centrifuge 3. Centrifuge acidify->centrifuge condition 4. Condition SPE Cartridge centrifuge->condition load 5. Load Sample condition->load wash 6. Wash load->wash elute 7. Elute wash->elute drydown 8. Evaporate to Dryness elute->drydown reconstitute 9. Reconstitute drydown->reconstitute analyze 10. HPLC Analysis reconstitute->analyze

Caption: Solid-Phase Extraction workflow for this compound.

References

Technical Support Center: Sulfasalazine-d4 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfasalazine-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2][3] In bioanalytical studies, endogenous components of complex matrices like plasma or urine can cause significant ion suppression.[4][5]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to identify ion suppression is the post-column infusion experiment.[4][5] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of matrix components indicates the presence of ion suppression.[3][5]

Q3: What are the primary causes of ion suppression in ESI-MS?

A3: Ion suppression in ESI-MS can be caused by several factors, including:

  • High concentrations of co-eluting compounds: These compete with the analyte for ionization.[3][6]

  • Matrix components: Salts, proteins, phospholipids, and detergents from biological samples are common culprits.[1][5][7]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents can reduce ionization efficiency.[1]

  • Changes in droplet properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and ion release.[2][3]

Q4: Can the use of a deuterated internal standard like this compound compensate for ion suppression?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) like this compound is a highly effective strategy to compensate for matrix effects, including ion suppression.[1][8] Since the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression.[3][8] This allows for accurate quantification as the ratio of the analyte to the internal standard remains consistent.

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for this compound.

This is a common symptom of ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Assess the Matrix Effect

  • Action: Perform a quantitative assessment of the matrix effect to confirm if ion suppression is the root cause.

  • Expected Outcome: This will determine the extent of signal suppression and guide further optimization efforts.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An MF significantly less than 100% indicates ion suppression.

    • An MF greater than 100% suggests ion enhancement.

    • An MF close to 100% indicates a negligible matrix effect.

Step 2: Optimize Sample Preparation

  • Action: Improve the cleanup of your sample to remove interfering matrix components.[3][4]

  • Expected Outcome: A cleaner sample will lead to reduced ion suppression and a more robust signal.

Comparison of Sample Preparation Techniques for this compound in Human Plasma (Hypothetical Data)

Sample Preparation MethodMatrix Factor (%)Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)659515
Liquid-Liquid Extraction (LLE)85808
Solid-Phase Extraction (SPE)95905

This table illustrates that while PPT offers high recovery, it may result in significant ion suppression. LLE provides a cleaner extract, and SPE is the most effective at removing matrix interferences, leading to a minimal matrix effect.

Step 3: Modify Chromatographic Conditions

  • Action: Adjust your LC method to achieve better separation of this compound from co-eluting interferences.[3]

  • Expected Outcome: Shifting the retention time of this compound away from the elution zones of highly suppressing matrix components will improve its signal.

Chromatographic Optimization Strategies

ParameterModificationRationale
Column Chemistry Switch to a different stationary phase (e.g., from C18 to a Phenyl-Hexyl column).Provides different selectivity to separate the analyte from interferences.
Mobile Phase Change the organic modifier (e.g., acetonitrile to methanol) or the pH of the aqueous phase.[9]Alters the retention behavior of both the analyte and matrix components.
Gradient Profile Adjust the gradient slope or introduce an isocratic hold.Can improve the resolution between the analyte and interfering peaks.
Issue 2: Poor reproducibility and accuracy in quantitative results.

Inconsistent ion suppression across different samples can lead to poor data quality.

Step 1: Verify Internal Standard Performance

  • Action: Ensure that this compound is co-eluting with the unlabeled Sulfasalazine.

  • Expected Outcome: The internal standard must experience the same matrix effects as the analyte for accurate compensation.[3][8]

Step 2: Dilute the Sample

  • Action: Dilute the sample extract before injection.[2][6]

  • Expected Outcome: This reduces the concentration of interfering species, thereby minimizing their impact on the ionization of this compound.[10] However, ensure that the diluted concentration is still well above the lower limit of quantification (LLOQ).

Visual Guides

The following diagrams illustrate key workflows and concepts for minimizing ion suppression.

IonSuppressionTroubleshooting start Low/Inconsistent Signal for this compound assess_me Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) start->assess_me is_suppression Ion Suppression Confirmed? assess_me->is_suppression optimize_sp Optimize Sample Preparation (LLE, SPE) is_suppression->optimize_sp Yes no_suppression Investigate Other Causes (e.g., Instrument Issues) is_suppression->no_suppression No modify_lc Modify Chromatographic Conditions optimize_sp->modify_lc dilute Dilute Sample modify_lc->dilute end Improved Signal and Reproducibility dilute->end

Caption: Troubleshooting workflow for low signal intensity.

MatrixEffectAssessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation set_a Set A: Neat Solution (Analyte in Solvent) analyze Analyze Sets A, B, and C set_a->analyze set_b Set B: Post-Extraction Spike (Blank Extract + Analyte) set_b->analyze set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte, then Extract) set_c->analyze calc_mf Calculate Matrix Factor: (Area B / Area A) * 100 analyze->calc_mf calc_re Calculate Recovery: (Area C / Area B) * 100 analyze->calc_re

Caption: Experimental workflow for quantitative matrix effect assessment.

References

Technical Support Center: Sulfasalazine-d4 Interference Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference peaks when using Sulfasalazine-d4 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a peak at the retention time of this compound in our blank matrix samples. What could be the cause?

A1: This could be due to carryover from a previous injection or contamination of the LC-MS system.

  • Troubleshooting Steps:

    • Inject a series of blank solvent injections to check for carryover.

    • If carryover is observed, clean the injection port, needle, and sample loop.

    • If the issue persists, further system cleaning may be required.

Q2: We see a signal in the this compound MRM channel that co-elutes with the unlabeled Sulfasalazine peak. What is the likely cause and how can we resolve it?

A2: This is likely due to "cross-talk" or isotopic contribution from the high concentration of unlabeled Sulfasalazine.

  • Troubleshooting Steps:

    • Confirm Isotopic Contribution: Analyze a high concentration standard of unlabeled Sulfasalazine and monitor the this compound MRM transition.

    • Optimize Chromatography: Improve chromatographic separation between Sulfasalazine and its metabolites. A longer gradient or a different column chemistry may be necessary.

    • Select a Different Product Ion: Choose a product ion for this compound that is not observed in the fragmentation of unlabeled Sulfasalazine.

Q3: An unexpected peak has appeared in our chromatogram for the this compound internal standard. How can we identify its source?

A3: The unexpected peak could be an interfering substance from the matrix, a metabolite, or a co-administered drug.

  • Troubleshooting Steps:

    • Review Sample History: Check if the subject was administered any other medications that could potentially interfere.

    • Analyze Metabolite Standards: If available, inject standards of known Sulfasalazine metabolites (e.g., Sulfapyridine, 5-Aminosalicylic acid) to see if their retention times and mass transitions match the interference.

    • High-Resolution Mass Spectrometry: If the identity of the interference is still unknown, high-resolution mass spectrometry can help determine its elemental composition and aid in identification.[1]

Troubleshooting Guides

Guide 1: Investigating Interference from Metabolites

Sulfasalazine is extensively metabolized in the body to Sulfapyridine (SP) and 5-Aminosalicylic acid (5-ASA). These metabolites, and their further degradation products, can potentially interfere with the analysis of Sulfasalazine and its deuterated internal standard.

Experimental Protocol:

  • Prepare individual standard solutions of Sulfasalazine, Sulfapyridine, and 5-Aminosalicylic acid.

  • Analyze each standard individually using the LC-MS/MS method, monitoring the MRM transitions for both Sulfasalazine and this compound.

  • Analyze a mixture of all three standards.

  • Compare the retention times and any observed cross-talk between the analytes and the internal standard.

Data Presentation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Retention Time (min)
Sulfasalazine399.1381.14.8
Sulfapyridine250.1184.12.5
5-Aminosalicylic acid154.0108.02.0
This compound403.1User Defined~4.8

Note: Retention times are approximate and can vary based on the specific chromatographic conditions.[2]

Guide 2: Assessing Interference from Co-administered Drugs

Patients are often on multiple medications, which can lead to unexpected peaks in the chromatogram.

Experimental Protocol:

  • Obtain a list of all co-administered drugs for the study subjects.

  • If standards are available, prepare solutions of the most likely interfering drugs.

  • Analyze these standards using the Sulfasalazine LC-MS/MS method to check for co-elution and cross-talk in the analyte and internal standard channels.

  • If a potential interference is identified, modify the chromatographic method to separate the interfering peak from the analyte and internal standard.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for identifying and resolving interference peaks.

Interference_Identification_Workflow cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes cluster_3 Resolution Strategies start Unexpected Peak in This compound Channel check_blanks Analyze Blank Matrix Samples start->check_blanks check_xtalk Analyze High Concentration Unlabeled Sulfasalazine start->check_xtalk check_metabolites Analyze Metabolite Standards (SP, 5-ASA) start->check_metabolites review_comeds Review Co-administered Medications start->review_comeds cause_carryover System Carryover/ Contamination check_blanks->cause_carryover cause_xtalk Isotopic Contribution/ Cross-talk check_xtalk->cause_xtalk cause_metabolite Metabolite Interference check_metabolites->cause_metabolite cause_comed Co-administered Drug Interference review_comeds->cause_comed res_clean Clean LC-MS System cause_carryover->res_clean res_chrom Optimize Chromatography cause_xtalk->res_chrom res_ion Select Alternative Product Ion cause_xtalk->res_ion cause_metabolite->res_chrom cause_comed->res_chrom res_hrms Identify with High- Resolution MS cause_comed->res_hrms

Figure 1. Workflow for identifying the source of interference.

Resolution_Decision_Tree cluster_0 Problem cluster_1 Initial Checks cluster_2 Solutions problem Interference Peak Observed is_it_carryover Peak in Blank Injections? problem->is_it_carryover is_it_xtalk Co-elutes with Unlabeled Drug? is_it_carryover->is_it_xtalk No solution_clean Clean System is_it_carryover->solution_clean Yes solution_optimize_chrom Optimize Chromatography (Gradient, Column) is_it_xtalk->solution_optimize_chrom Yes solution_change_ion Select a Different Product Ion for IS is_it_xtalk->solution_change_ion Yes solution_investigate_further Investigate Metabolites/ Co-meds is_it_xtalk->solution_investigate_further No

Figure 2. Decision tree for resolving interference peaks.

References

storage and handling recommendations for Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Sulfasalazine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated form of Sulfasalazine.[1][2] It is a stable, isotope-labeled compound often used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS or as a tracer in drug development processes.[2] The unlabeled form, Sulfasalazine, is an anti-inflammatory agent used to treat conditions like ulcerative colitis and rheumatoid arthritis.[3][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity and stability of this compound. Recommendations vary depending on whether the compound is in solid form or in solution.

Storage Recommendations Summary

Form Temperature Duration Citations
Solid (Powder) Refrigerator (2°C to 8°C) Long-term [5][6]
+4°C Not specified [7]
-20°C Up to 3 years [1]
In Solvent -20°C Up to 1 month [2]

| | -80°C | 6 months to 1 year |[1][2] |

Note: The compound is typically shipped at ambient temperature or with blue ice.[1][7]

Q3: How should I handle this compound safely in the laboratory?

This compound should be treated as a hazardous compound.[5] Adherence to safety protocols is essential to minimize exposure risk. This includes avoiding all personal contact, such as inhalation and skin contact.[8]

G start Start Handling Procedure ppe Wear Appropriate PPE: Gloves, Lab Coat, Safety Glasses, Dust Respirator start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation contact Avoid Contact: Inhalation, Skin, Eyes, and Open Wounds ventilation->contact weighing Handle as a Solid: Avoid Generating Dust contact->weighing spills Manage Spills: Clean Up Immediately, Contain Spillage weighing->spills disposal Dispose of Waste Properly (Follow Local/State/Federal Regulations) spills->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

Q4: What is the solubility of this compound in common solvents?

This compound is soluble in organic solvents like DMSO and DMF but is practically insoluble in water.[4][9][10]

Solubility Data Summary

Solvent Concentration Citations
DMSO ~80 - 100 mg/mL [2][4][9]
DMF ≥ 30 mg/mL [2][9]
PBS (pH 7.2) ~0.2 mg/mL [9]
Methanol ~0.6 mg/mL [10]
Ethanol ~0.3 mg/mL [10]

| Water | Practically Insoluble |[4][10] |

Note: For DMSO, using ultrasonic assistance may be necessary. It is not recommended to store aqueous solutions for more than one day.[2][9]

Q5: How should I prepare and store stock solutions?

To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO or DMF, which should be purged with an inert gas.[9] For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made immediately prior to use.[9] Ensure the final concentration of the organic solvent is low, as it may have physiological effects.[9]

Store stock solutions at -80°C for up to one year for maximum stability.[1]

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

Difficulty with dissolution can arise from several factors, including solvent choice and concentration.

G decision decision process process result result issue issue start Compound Won't Dissolve check_solvent Is the solvent DMSO or DMF? start->check_solvent use_organic Switch to DMSO or DMF. (See solubility table) check_solvent->use_organic No check_sonication Have you tried ultrasonication? check_solvent->check_sonication Yes use_organic->check_sonication sonicate Apply gentle heat and/or sonicate check_sonication->sonicate No check_concentration Is concentration too high? check_sonication->check_concentration Yes sonicate->check_concentration dilute Dilute to a lower concentration check_concentration->dilute Yes fail Consult Technical Support check_concentration->fail No success Dissolution Successful dilute->success

Caption: Decision tree for troubleshooting this compound solubility issues.

Problem: I am concerned about potential photosensitivity.

Sulfasalazine may cause skin to become more sensitive to sunlight.[11][12] While this is documented for the parent compound, it is prudent to assume the same for this compound.

  • Recommendation : When handling the compound, avoid unnecessary or prolonged exposure to sunlight.[12] Wear appropriate protective clothing that covers exposed skin.[8][12]

Problem: I am concerned about personal exposure.

If you believe you have been exposed, follow these first-aid measures.

  • Eyes : Immediately flush with fresh running water, ensuring complete irrigation by holding eyelids open. Seek medical attention.[8]

  • Skin : Avoid contact with open cuts or irritated skin.[8] If contact occurs, wash the affected area thoroughly.

  • Inhalation : Move to a well-ventilated area.[8]

  • Ingestion : If vomiting occurs, lean the patient forward to prevent aspiration. Never give liquids to an unconscious person.[8]

In all cases of significant exposure, seek prompt medical attention and consult the product's Safety Data Sheet (SDS) for detailed information.[5]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Sulfasalazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfasalazine and its metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of a robust and reliable bioanalytical method is paramount. This guide provides an objective comparison of various validated methods for the determination of sulfasalazine in biological matrices, with a focus on the use of Sulfasalazine-d4 as an internal standard.

Performance Comparison of Bioanalytical Methods

The selection of a bioanalytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of different validated methods for sulfasalazine analysis. The use of a deuterated internal standard like this compound is considered the gold standard for LC-MS/MS-based quantification due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision.

ParameterMethod 1: LC-MS/MS with this compoundMethod 2: LC-MS/MS with DimenhydrinateMethod 3: HPLC-UV with 4-hydroxy benzoateMethod 4: HPLC-UV with Benzamide
Internal Standard This compoundDimenhydrinate4-hydroxy benzoateBenzamide
Matrix Human Placenta[1][2]Human Plasma[3]Rabbit Plasma[4]Rat Urine and Plasma[5]
Lower Limit of Quantitation (LLOQ) 30 ng/mL[1]10 ng/mL[3]2.5 µg/mL (2500 ng/mL)[4][6]100 ng/mL (for 5-ASA, Ac-SP, Ac-5-ASA), 50 ng/mL (for SP)[5]
Linearity Range 30 - 30,000 ng/mL[1]10 - 10,000 ng/mL[3]2.5 - 100 µg/mL (2500 - 100,000 ng/mL)[4][6]0.5 - 25 µg/mL (500 - 25,000 ng/mL)[5]
Precision (%RSD) 4.4 - 6.7% (inter-day)[1]FDA guidelines met[3]Repeatable and reproducible[4][6]1 - 7.9%[5]
Accuracy (%) 101.6 - 112.7% (inter-day)[1]FDA guidelines met[3]Not explicitly statedNot explicitly stated
Recovery (%) Not explicitly statedNot explicitly stated95.59 - 97.16%[4][6]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline the key experimental protocols for the compared methods.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the simultaneous quantification of sulfasalazine and its metabolite sulfapyridine in human placental tissue.[1][2]

Sample Preparation:

  • Homogenize placental tissue with a water:methanol (1:1, v/v) mixture.

  • Perform sample extraction using a combination of protein precipitation and solid-phase extraction.

  • Add this compound and sulfapyridine-d4 as internal standards.

Chromatographic Conditions:

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid[1]

  • Flow Rate: 0.450 mL/min[1]

  • Elution: Gradient elution[1]

  • Total Run Time: 7 minutes[1]

Mass Spectrometry Conditions:

  • Instrument: Shimadzu-8040 mass spectrometer[1]

  • Ionization: Positive electrospray ionization (ESI)[1]

  • Mode: Multiple reaction monitoring (MRM)[1]

Method 2: LC-MS/MS with Dimenhydrinate Internal Standard

This method is validated for the simultaneous determination of sulfasalazine and its main metabolites, sulphapyridine and 5-aminosalicylic acid, in human plasma.[3]

Sample Preparation:

  • Extract sulfasalazine, its metabolites, and the internal standard (dimenhydrinate) from 100 µL of human plasma using protein precipitation.[3]

Chromatographic Conditions:

  • Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm)[3]

  • Mobile Phase A: 0.2% formic acid, 2 mM ammonium acetate in water[3]

  • Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol[3]

  • Elution: Gradient elution[3]

  • Total Run Time: 9.0 minutes[3]

Mass Spectrometry Conditions:

  • Instrument: API-3000 LC-MS/MS[3]

  • Ionization: Positive-ion electrospray ionization[3]

  • Mode: Multiple reaction-monitoring mode (MRM)[3]

Method 3: HPLC-UV with 4-hydroxy benzoate Internal Standard

This method was developed for the quantitative determination of sulfasalazine in rabbit plasma.[4]

Sample Preparation:

  • Extract sulfasalazine and the internal standard (4-hydroxy benzoate) from plasma using a simple protein precipitation method.[4]

Chromatographic Conditions:

  • Column: Chromatopak C-18 basic peerless (250 mm × 4.6 mm, 5µ)[4]

  • Mobile Phase: 10mM Ammonium acetate (pH adjusted to 4.5) and acetonitrile (70:30 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Elution: Isocratic mode[4]

  • Detection: UV at 362 nm[4]

Method 4: HPLC-UV with Benzamide Internal Standard

This method is for the quantitation of sulfasalazine metabolites in rat urine and plasma.[5]

Sample Preparation:

  • Dilute 0.1 mL of urine or plasma samples with methanol for protein precipitation.

  • Mix and centrifuge at 10,000 x g.[5]

  • Use benzamide as the internal standard.[5]

Chromatographic Conditions:

  • Column: Reversed-phase ODS C-18 column (5 µm; 4.6 x 250 mm)[5]

  • Mobile Phase: 20% methanol in 5.0 mM phosphate buffer (pH 6.0), with 0.5 mM tetrabutylammonium chloride as an ion-pairing agent.[5]

  • Flow Rate: 1.7 mL/min[5]

  • Injection Volume: 30 µL[5]

  • Detection: UV at 254 nm[5]

Visualizing the Workflow and Mechanism of Action

To further aid in the understanding of the bioanalytical process and the pharmacological context of sulfasalazine, the following diagrams illustrate a typical experimental workflow and the drug's signaling pathway.

Experimental_Workflow_for_Sulfasalazine_Bioanalysis cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Placenta) Add_IS Add Internal Standard (this compound) Biological_Matrix->Add_IS Extraction Extraction (Protein Precipitation / SPE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A typical experimental workflow for the bioanalytical determination of sulfasalazine using LC-MS/MS with an internal standard.

Caption: The inhibitory effect of sulfasalazine on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.[1][5][6][7]

References

A Comparative Guide to Internal Standards for Sulfasalazine Quantification: Sulfasalazine-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfasalazine in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of Sulfasalazine-d4 with other commonly employed internal standards, dimenhydrinate and paracetamol, for the analysis of sulfasalazine, supported by experimental data and protocols.

The Gold Standard: Isotope-Labeled Internal Standards

Ideally, an internal standard should be a stable isotope-labeled version of the analyte.[1][2] Deuterated standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[3] This is because they share near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[1][2] This close similarity allows for effective compensation for variations during sample preparation and analysis, leading to high accuracy and precision.[1]

Performance Comparison of Internal Standards

This section presents a comparative overview of the performance of this compound, dimenhydrinate, and paracetamol as internal standards for the quantification of sulfasalazine. The data is compiled from published analytical method validation studies.

Performance ParameterThis compoundDimenhydrinateParacetamol
Analytical Technique LC-MS/MSLC-ESI-MS/MSTLC-Densitometry
Matrix Human PlacentaHuman PlasmaPharmaceutical Preparations
Linearity Range 30 - 30,000 ng/mL10 - 10,000 ng/mL20 - 120 ng/spot
Correlation Coefficient (r) Not explicitly stated, but method validated> 0.99Not explicitly stated, but method validated
Lower Limit of Quantification (LLOQ) 30 ng/mL10 ng/mL51.84 ng/spot
Accuracy (% Recovery) 101.6% to 112.7% (Inter-day)Not explicitly stated98.31% to 101.43%
Precision (%RSD) 4.4% to 6.7% (Inter-day)Meets FDA guidelines1.43% to 4.28%

Note: The data for paracetamol is from a Thin-Layer Chromatography (TLC) densitometric method and may not be directly comparable to the HPLC and LC-MS/MS data for this compound and dimenhydrinate.

In-Depth Look at Each Internal Standard

This compound

This compound is a deuterated analog of sulfasalazine, making it an ideal internal standard for LC-MS/MS analysis. Its use in a validated method for quantifying sulfasalazine in human placenta demonstrates its suitability for complex biological matrices.[4][5][6]

Advantages:

  • Co-elution with Analyte: Minimizes the impact of matrix effects on ionization.

  • Similar Extraction Recovery: Ensures accurate quantification even with sample loss during preparation.

  • High Specificity: The mass difference allows for clear differentiation from the analyte by the mass spectrometer.

Experimental Protocol using this compound

A robust LC-MS/MS method for the simultaneous quantification of sulfasalazine and its metabolite sulfapyridine in human placenta has been developed and validated using this compound as the internal standard.[4][5][6]

  • Sample Preparation: Placental tissue is homogenized, followed by protein precipitation and solid-phase extraction.

  • Chromatography: Separation is achieved on an Agilent Poroshell EC-C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[4][5][6]

  • Detection: A Shimadzu-8040 mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[4][5]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_is Internal Standard placenta Placental Tissue Homogenate pp Protein Precipitation placenta->pp spe Solid-Phase Extraction pp->spe lc LC Separation (Agilent Poroshell EC-C18) spe->lc ms MS/MS Detection (Shimadzu-8040, ESI+) lc->ms is This compound Added during sample preparation is->pp

LC-MS/MS workflow with this compound.
Dimenhydrinate

Dimenhydrinate has been successfully used as an internal standard in a sensitive LC-ESI-MS/MS method for the simultaneous determination of sulfasalazine and its metabolites in human plasma.[7] While not an isotopically labeled analog, its chemical properties allow for acceptable performance in bioanalytical methods.

Advantages:

  • Commercially Available and Cost-Effective: More accessible than custom-synthesized deuterated standards.

  • Good Chromatographic Behavior: Can be separated effectively from sulfasalazine and its metabolites.

Experimental Protocol using Dimenhydrinate

A validated LC-ESI-MS/MS method for sulfasalazine and its metabolites in human plasma utilized dimenhydrinate as the internal standard.[7]

  • Sample Preparation: Protein precipitation is used to extract sulfasalazine, its metabolites, and the internal standard from human plasma.[7]

  • Chromatography: Gradient elution is performed on an XBP Phenyl column with a mobile phase consisting of 0.2% formic acid and 2 mM ammonium acetate in water and methanol.[7]

  • Detection: An API-3000 LC-MS/MS system is operated in MRM mode with electrospray ionization.[7]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_is Internal Standard plasma Human Plasma pp Protein Precipitation plasma->pp lc LC Separation (XBP Phenyl column) pp->lc ms MS/MS Detection (API-3000, ESI) lc->ms is Dimenhydrinate Added to plasma is->plasma

LC-MS/MS workflow with Dimenhydrinate.
Paracetamol

Advantages:

  • Readily Available and Inexpensive: A common laboratory chemical.

Considerations:

  • Different Physicochemical Properties: Paracetamol's structure and properties differ significantly from sulfasalazine, which may lead to variations in extraction efficiency and chromatographic behavior, potentially compromising accuracy.

  • Lack of Published HPLC/LC-MS Data: The absence of validated, high-performance chromatographic methods using paracetamol as an IS for sulfasalazine makes it a less reliable choice compared to this compound and dimenhydrinate for bioanalytical applications.

Experimental Protocol using Paracetamol (TLC-Densitometry)

A TLC-densitometric method was developed for the determination of sulfasalazine and its impurities in pharmaceutical preparations.

  • Sample Preparation: The standard substance of sulfasalazine is dissolved in 0.1 mol L−1 NaOH.

  • Chromatography: Separation is achieved on TLC silica gel 60 F254 plates with a mobile phase of ethyl acetate–methanol–ammonia 25% 10:7:3 (v/v/v).

  • Detection: Densitometric analysis is performed at λ = 360 nm.

G cluster_prep Sample Preparation cluster_analysis TLC-Densitometry cluster_is Internal Standard sample Pharmaceutical Preparation (dissolved in NaOH) tlc TLC Separation (Silica Gel 60 F254) sample->tlc dens Densitometric Analysis (λ = 360 nm) tlc->dens is Paracetamol Added to sample is->sample

TLC-Densitometry workflow with Paracetamol.

Conclusion

For the highest accuracy and reliability in the quantification of sulfasalazine, particularly in complex biological matrices, This compound is the recommended internal standard. Its isotopic labeling ensures that it closely mimics the behavior of the analyte throughout the analytical process, effectively compensating for potential errors.

Dimenhydrinate presents a viable and more cost-effective alternative, with validated performance in an LC-MS/MS method for plasma analysis. However, as a non-isotopically labeled compound, it may not correct for all potential variabilities as effectively as this compound.

Paracetamol has been used as an internal standard in a TLC-densitometric method for pharmaceutical preparations. Due to the significant differences in its chemical structure compared to sulfasalazine and the lack of published data for its use in more sensitive and specific methods like HPLC or LC-MS/MS for sulfasalazine quantification, its use in bioanalytical studies is not recommended without thorough validation.

Researchers and drug development professionals should carefully consider the specific requirements of their analytical method, including the matrix, required level of accuracy and precision, and available resources, when selecting an internal standard for sulfasalazine quantification.

References

A Comparative Guide to Sulfasalazine Quantification: Evaluating Accuracy and Precision with Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of sulfasalazine, a key therapeutic agent in the management of inflammatory bowel disease and rheumatoid arthritis, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Sulfasalazine-d4, against alternative analytical techniques. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing. The following table summarizes the key performance characteristics of an LC-MS/MS method using this compound and compares it with an alternative LC-MS/MS method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

ParameterLC-MS/MS with this compoundLC-MS/MS with Dimenhydrinate ISHPLC-UV
Linearity Range 30 - 30,000 ng/mL[1]10 - 10,000 ng/mL[2]0.5 - 50 µg/mL (500 - 50,000 ng/mL)[3]
Accuracy (% Recovery) 101.6% - 112.7%[1]Not explicitly stated, but meets FDA guidelines[2]94% - 102%[3]
Precision (%RSD) 4.4% - 6.7% (Inter-day)[1]Meets FDA guidelines[2]< 2% (Intra- and Inter-day)[3]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.3 µg/mL (300 ng/mL)[3]
Limit of Quantification (LOQ) 30 ng/mL[1]10 ng/mL[2]1.0 µg/mL (1000 ng/mL)[3]

Key Observations:

  • The LC-MS/MS method with this compound demonstrates excellent accuracy and precision over a wide linear range.[1]

  • While the alternative LC-MS/MS method also provides high sensitivity with a low LOQ, the use of a non-isotopic internal standard may not as effectively correct for potential matrix interferences.[2]

  • The HPLC-UV method is a viable alternative, offering good accuracy and precision, though with a significantly higher limit of quantification compared to the LC-MS/MS methods, making it less suitable for studies requiring high sensitivity.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the compared methods.

LC-MS/MS with this compound Internal Standard

This method is designed for the simultaneous quantification of sulfasalazine and its metabolite sulfapyridine in human placenta.

1. Sample Preparation:

  • Placental tissue is homogenized in a water:methanol (1:1, v/v) mixture.[1]
  • Sample extraction is performed using a combination of protein precipitation and solid-phase extraction.[1]
  • This compound is added as the internal standard.[1]

2. Liquid Chromatography:

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1]
  • Mobile Phase A: Water with 0.1% formic acid.[1]
  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]
  • Flow Rate: 0.450 mL/min.[1]
  • Elution: Gradient elution.[1]

3. Mass Spectrometry:

  • Instrument: Shimadzu-8040 mass spectrometer.[1]
  • Ionization: Positive electrospray ionization (ESI).[1]
  • Mode: Multiple reaction monitoring (MRM).[1]

Alternative Method 1: LC-MS/MS with Dimenhydrinate Internal Standard

This method is for the simultaneous determination of sulfasalazine and its main metabolites in human plasma.

1. Sample Preparation:

  • 100 µL of human plasma is used.[2]
  • Proteins are precipitated to extract sulfasalazine, its metabolites, and the internal standard (dimenhydrinate).[2]

2. Liquid Chromatography:

  • Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm).[2]
  • Mobile Phase A: 0.2% formic acid, 2 mM ammonium acetate in water.[2]
  • Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol.[2]
  • Elution: Gradient elution.[2]

3. Mass Spectrometry:

  • Instrument: API-3000 LC-MS/MS.[2]
  • Ionization: Positive-ion electrospray ionization.[2]
  • Mode: Multiple reaction monitoring (MRM).[2]

Alternative Method 2: HPLC-UV

This method is suitable for the quantification of sulfasalazine in pharmaceutical dosage forms.

1. Sample Preparation:

  • Dependent on the dosage form (e.g., crushing tablets and dissolving in a suitable solvent).

2. High-Performance Liquid Chromatography:

  • Column: XTerra® RP18 column (4.6 mm × 250 mm; 5 μm).[3]
  • Mobile Phase: Methanol and ammonium acetate buffer (10 mM, pH 7.0) (48:52, v/v).[3]
  • Flow Rate: 0.8 mL/min.[3]
  • Elution: Isocratic mode.[3]

3. UV Detection:

  • Wavelength: 360 nm.[3]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the LC-MS/MS quantification of sulfasalazine using a deuterated internal standard.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Spiking Spike with this compound (Internal Standard) Homogenization->Spiking Extraction Protein Precipitation / SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Column LC Separation (C18 Column) Final_Sample->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI Mass_Analyzer Tandem Mass Spectrometry (MS/MS) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration_Curve Calibration Curve Plotting Ratio->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: Experimental workflow for sulfasalazine quantification using LC-MS/MS.

Signaling Pathway of Sulfasalazine's Anti-inflammatory Action

While the primary focus of this guide is on analytical methodology, understanding the mechanism of action of sulfasalazine provides context for its therapeutic importance. The following diagram illustrates a simplified signaling pathway involved in its anti-inflammatory effects.

Sulfasalazine Sulfasalazine NF_kB NF-κB Sulfasalazine->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes Transcription of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Induces

Caption: Simplified signaling pathway of sulfasalazine's anti-inflammatory action.

References

performance characteristics of Sulfasalazine-d4 vs. a structural analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance characteristics of Sulfasalazine-d4 and its structural analog, the conventional non-deuterated Sulfasalazine. The focus is on how the strategic replacement of hydrogen with deuterium can favorably alter the drug's metabolic stability and pharmacokinetic profile, offering potential advantages for researchers, scientists, and drug development professionals.

Introduction to Sulfasalazine and Deuteration

Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It functions as a prodrug, meaning it is metabolized in the body to yield its active components.[2] The majority of an oral dose reaches the colon intact, where intestinal bacteria cleave the azo bond to release two primary metabolites: 5-aminosalicylic acid (5-ASA), which exerts local anti-inflammatory effects in the colon, and sulfapyridine, which is absorbed systemically and is believed to be responsible for both systemic efficacy and many of the drug's side effects.[3]

This compound is a deuterated version of Sulfasalazine, where four hydrogen atoms on the sulfapyridine moiety have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4] This modification is a common strategy in medicinal chemistry aimed at improving a drug's performance. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile.[4][5]

Performance Characteristics: An Objective Comparison

While direct, head-to-head clinical data for this compound is not extensively published, this comparison is based on the well-understood principles of drug deuteration and the known metabolism of Sulfasalazine. The data presented for this compound are predictive, illustrating the expected enhancements in performance.

Metabolic Stability

The metabolism of the absorbed sulfapyridine moiety is a key factor in the overall profile of Sulfasalazine. It undergoes hepatic metabolism, including hydroxylation and acetylation.[6] The rate of this metabolism can influence both the efficacy and the incidence of adverse effects.

  • Sulfasalazine: The sulfapyridine metabolite is extensively metabolized in the liver. The rate of metabolism is dependent on the patient's acetylator phenotype, leading to variability in drug exposure and a higher incidence of side effects in "slow acetylators".[3]

  • This compound (Expected Performance): By replacing hydrogen atoms at a site of metabolism with deuterium, the rate of metabolic breakdown is expected to be significantly reduced.[5] This can lead to:

    • Increased Half-Life: A slower metabolism prolongs the time the active moiety remains in circulation.

    • Reduced Metabolite-Driven Side Effects: Slower metabolism could potentially decrease the formation of metabolites associated with toxicity.[7]

    • More Predictable Patient Response: By mitigating the impact of metabolic enzymes, deuteration may reduce the pharmacokinetic variability seen between patients (e.g., fast vs. slow acetylators).[5]

Pharmacokinetics (PK)

The pharmacokinetic profile determines the concentration and duration of a drug's action in the body.

  • Sulfasalazine: Less than 15% of the parent drug is absorbed in the small intestine.[8] It has a plasma half-life of approximately 5 to 10 hours.[1] The metabolite sulfapyridine is well-absorbed from the colon and has a half-life that varies by acetylator status (10.4 hours in fast acetylators, 14.8 hours in slow acetylators).[8]

  • This compound (Expected Performance): An improved metabolic stability profile is anticipated to directly enhance pharmacokinetic parameters. A longer half-life of the deuterated sulfapyridine moiety could result in more stable plasma concentrations, potentially allowing for less frequent dosing and improved patient compliance.

Data Presentation

The following tables summarize the physicochemical properties and provide a comparison of the established pharmacokinetic parameters of Sulfasalazine with the anticipated, illustrative parameters for this compound.

Table 1: Physicochemical Properties

PropertySulfasalazineThis compound
Molecular Formula C₁₈H₁₄N₄O₅SC₁₈H₁₀D₄N₄O₅S
Molecular Weight 398.39 g/mol 402.42 g/mol
CAS Number 599-79-11346606-50-5

Table 2: Comparative Pharmacokinetic Parameters (Illustrative)

ParameterSulfasalazineThis compound (Anticipated)Potential Advantage of Deuteration
Bioavailability (Parent Drug) < 15%< 15% (Unlikely to change)-
Half-life (t½) of Sulfapyridine Moiety ~10-15 hours (Varies by acetylator status)[8]Longer; Potentially >20 hoursSustained therapeutic levels, potential for reduced dosing frequency.
Metabolism Extensive hepatic metabolism; influenced by acetylator phenotype.[3]Reduced rate of metabolism due to kinetic isotope effect.[5]More predictable plasma concentrations across different patient populations, potentially lower toxicity.
Time to Peak Concentration (Tmax) ~10 hours for metabolites.[8]Potentially delayed-

Experimental Protocols

To empirically determine and compare the performance characteristics of Sulfasalazine and this compound, the following standard experimental methodologies are employed.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay is designed to measure the rate at which the compounds are metabolized by liver enzymes, providing a direct comparison of their intrinsic stability.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Sulfasalazine and this compound in human liver microsomes.

  • Test System: Pooled human liver microsomes (HLM), which contain a rich supply of Phase I metabolic enzymes like cytochrome P450s.[9]

  • Methodology:

    • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[10]

    • Incubation: Pre-incubate the microsomal solution at 37°C. Add the test compound (Sulfasalazine or this compound) to a final concentration of 1 µM.[10]

    • Initiation: Start the metabolic reaction by adding the cofactor NADPH.[9]

    • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[10]

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model

This study evaluates how the drugs are absorbed, distributed, metabolized, and excreted in a living organism.

  • Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Sulfasalazine and this compound following oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Methodology:

    • Dosing: Administer a single oral dose of either Sulfasalazine or this compound (e.g., 20 mg/kg) to each group of rats.

    • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Sample Processing: Process the blood to obtain plasma and store frozen at -80°C until analysis.

    • Bioanalysis: Extract the parent drug and its primary metabolites (sulfapyridine and 5-ASA) from the plasma using protein precipitation or liquid-liquid extraction.[12] Quantify the concentrations using a validated LC-MS/MS method.[13]

  • Data Analysis: Use pharmacokinetic software to plot plasma concentration-time curves and calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and elimination half-life (t½).

Visualizations

The following diagrams illustrate the metabolic pathway of Sulfasalazine and a typical workflow for a pharmacokinetic study.

cluster_oral Oral Administration cluster_colon Colon cluster_metabolites Active Metabolites cluster_systemic Systemic Circulation / Liver SSZ Sulfasalazine (Prodrug) Bacteria Bacterial Azo-reductases SSZ->Bacteria Cleavage of Azo Bond ASA 5-Aminosalicylic Acid (5-ASA) (Local Anti-inflammatory) Bacteria->ASA Remains in Colon SP Sulfapyridine (SP) (Systemic Effects) Bacteria->SP Absorbed Metabolites Further Metabolites (Hydroxylation, Acetylation) SP->Metabolites Hepatic Metabolism (Potential site of D-KIE*) caption *D-KIE: Deuterium Kinetic Isotope Effect

Caption: Metabolic pathway of Sulfasalazine.

Dosing Animal Dosing (Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Report Generate PK Parameters (AUC, t½) PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study.

References

Cross-Validation of LC-MS Methods for Sulfasalazine: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfasalazine, a key drug in the management of inflammatory bowel disease and rheumatoid arthritis, is critical in both clinical and research settings. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. A crucial component of a robust LC-MS method is the choice of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.

This guide provides a detailed comparison of two distinct LC-MS methods for sulfasalazine quantification, each employing a different internal standard: Dimenhydrinate and Sulfasalazine-d4 . By presenting their experimental protocols and performance data side-by-side, this document aims to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparative Analysis of Method Performance

The selection of an internal standard is a critical step in the development of a reliable LC-MS method. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, ionization, and chromatographic separation. Here, we compare a method utilizing a structurally unrelated internal standard, dimenhydrinate, with one that employs a stable isotope-labeled internal standard, this compound.

ParameterMethod 1: Dimenhydrinate ISMethod 2: this compound IS
Matrix Human PlasmaHuman Placenta
Linearity Range 10 - 10,000 ng/mL30 - 30,000 ng/mL
Correlation Coefficient (r) > 0.99Not explicitly stated, but linearity was validated.
Lower Limit of Quantitation (LLOQ) 10 ng/mL30 ng/mL
Intra-day Precision (%CV) Meets FDA guidelines4.4 - 6.7%
Inter-day Precision (%CV) Meets FDA guidelines4.4 - 6.7%
Intra-day Accuracy Meets FDA guidelines101.6 - 112.7%
Inter-day Accuracy Meets FDA guidelines101.6 - 112.7%
Sample Preparation Protein PrecipitationProtein Precipitation & Solid Phase Extraction

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and adapting these methods.

Method 1: Dimenhydrinate as Internal Standard in Human Plasma

This method was developed for the simultaneous determination of sulfasalazine and its metabolites in human plasma.

Sample Preparation: A protein precipitation method was employed to extract sulfasalazine, its metabolites, and the internal standard from 100 µL of human plasma.

Chromatographic Conditions:

  • LC System: Not specified

  • Column: XBP Phenyl column (100 mm × 2.1 mm, 5 μm)

  • Mobile Phase A: 0.2% formic acid, 2 mM ammonium acetate in water

  • Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol

  • Elution: Gradient elution

  • Flow Rate: Not specified

  • Total Run Time: 9.0 minutes

  • Elution Time of Sulfasalazine: 4.8 minutes

Mass Spectrometry Conditions:

  • Mass Spectrometer: API-3000 LC-MS/MS

  • Ionization: Positive-ion electrospray ionization (ESI)

  • Mode: Multiple reaction-monitoring (MRM)

Method 2: this compound as Internal Standard in Human Placenta

This robust method was developed and validated for the simultaneous quantification of sulfasalazine and its metabolite, sulfapyridine, in human placental tissue.

Sample Preparation: Placental tissue was first homogenized in a water:methanol (1:1, v/v) mixture. The extraction process involved a combination of protein precipitation and solid-phase extraction.

Chromatographic Conditions:

  • LC System: Not specified

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

  • Elution: Gradient elution

  • Flow Rate: 0.450 mL/min

  • Total Run Time: 7 minutes

Mass Spectrometry Conditions:

  • Mass Spectrometer: Shimadzu-8040

  • Ionization: Positive electrospray ionization (ESI)

  • Mode: Multiple reaction monitoring (MRM)

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the comparative aspects of the two internal standards, the following diagrams are provided.

LC_MS_Workflow_for_Sulfasalazine_Analysis cluster_SamplePrep Sample Preparation cluster_LC_Separation LC Separation cluster_MS_Detection MS Detection cluster_Data_Analysis Data Analysis Sample_Collection Sample Collection (Plasma or Placenta) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Add IS Extraction Extraction (Protein Precipitation +/- SPE) IS_Spiking->Extraction Injection Sample Injection Extraction->Injection Chromatography Chromatographic Separation (C18 or Phenyl Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: General experimental workflow for LC-MS analysis of sulfasalazine.

Internal_Standard_Comparison Title Comparison of Internal Standards for Sulfasalazine Analysis Dimenhydrinate Dimenhydrinate (Structural Analog) Pros: - Commercially available - Cost-effective Cons: - Different chemical properties - Potential for different ionization efficiency - May not fully compensate for matrix effects Sulfasalazine_d4 This compound (Stable Isotope-Labeled) Pros: - Co-elutes with analyte - Similar ionization and extraction behavior - Best correction for matrix effects Cons: - More expensive - Availability may be limited

Caption: Key characteristics of dimenhydrinate vs. This compound as internal standards.

Conclusion

Both dimenhydrinate and this compound have been successfully used as internal standards for the LC-MS quantification of sulfasalazine. The choice between them depends on the specific requirements of the study.

  • Dimenhydrinate offers a cost-effective option and has demonstrated acceptable performance in human plasma. However, as a structurally unrelated compound, it may not perfectly mimic the behavior of sulfasalazine, potentially leading to less accurate correction for matrix effects and extraction variability.

  • This compound , being a stable isotope-labeled analog, is the theoretically ideal internal standard. It co-elutes with sulfasalazine and shares very similar physicochemical properties, leading to superior correction for analytical variabilities. The method using this compound demonstrated excellent precision and accuracy in a complex matrix like human placenta. The primary drawback is its higher cost and potentially limited availability.

For studies requiring the highest level of accuracy and precision, especially when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard such as This compound is recommended . For routine analyses in simpler matrices where cost is a significant consideration, a well-validated method with a structural analog like dimenhydrinate can provide reliable results. Researchers should carefully consider the trade-offs between cost and analytical performance when selecting an internal standard for their sulfasalazine LC-MS assays.

A Researcher's Guide to Assessing the Isotopic Purity of Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of the isotopic purity of deuterated compounds like Sulfasalazine-d4 is critical for ensuring the reliability and reproducibility of bioanalytical studies. This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic purity of this compound and compares its performance as an internal standard against common alternatives.

Introduction to Isotopic Purity in Drug Analysis

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in pharmacokinetic and metabolic studies. This compound, a deuterated analog of the anti-inflammatory drug sulfasalazine, is frequently employed as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The isotopic purity of such an internal standard is a crucial parameter, as the presence of unlabeled or partially labeled molecules can interfere with the accurate quantification of the target analyte. Therefore, rigorous assessment of the isotopic distribution within a batch of this compound is paramount.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Each method offers unique advantages in characterizing the isotopic distribution of this compound.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for separating and quantifying molecules based on their mass-to-charge ratio (m/z). In the context of this compound, HR-MS can distinguish between the fully deuterated (d4) species and its less-deuterated counterparts (d3, d2, d1), as well as the unlabeled (d0) sulfasalazine.

Advantages of HR-MS:

  • High Sensitivity: HR-MS can detect and quantify very low levels of isotopic variants.

  • Specificity: The high resolving power allows for the clear separation of isotopologues with very small mass differences.

  • Direct Measurement of Isotopologue Distribution: It provides a direct readout of the relative abundance of each deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy, provides detailed structural information and can be used to quantify the degree of deuteration.

  • ¹H-NMR: By comparing the integral of the signals from the residual protons in the deuterated positions to the integral of a signal from a non-deuterated position within the molecule or an internal standard, the percentage of isotopic enrichment can be calculated.

  • ²H-NMR: This technique directly detects the deuterium nuclei, and the signal intensity is proportional to the number of deuterium atoms at a specific position.

Advantages of NMR:

  • Structural Confirmation: NMR confirms the location of the deuterium labels within the molecule.

  • Quantitative Accuracy: Quantitative NMR (qNMR) can provide highly accurate measurements of isotopic enrichment.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Data: Isotopic Purity of Commercially Available Deuterated Standards

While a specific Certificate of Analysis detailing the isotopic distribution of a commercial batch of this compound was not publicly available, data from a similar deuterated standard, Balsalazide-d4, provides a representative example of the isotopic purity that can be expected from a reputable supplier.

IsotopologueAbundance (%)
d4≥99% (sum of d1-d4)
d3Not specified
d2Not specified
d1Not specified
d0≤1%

Note: This data is for Balsalazide-d4 and is used as a representative example. Researchers should always refer to the Certificate of Analysis for the specific batch of this compound being used.

Comparison of Internal Standards for Sulfasalazine Bioanalysis

The choice of internal standard is critical for the development of a robust and reliable bioanalytical method. While this compound is an ideal stable isotope-labeled (SIL) internal standard, other non-labeled compounds have also been used.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with the analyte, compensating for matrix effects and variability in extraction and ionization. High accuracy and precision.Higher cost compared to non-labeled alternatives.
Dimenhydrinate Structurally UnrelatedReadily available and cost-effective.May not co-elute with sulfasalazine, leading to inadequate compensation for matrix effects. Differences in extraction recovery and ionization efficiency.
4-Hydroxy Benzoate Structurally UnrelatedInexpensive and commercially available.Significant differences in chemical and physical properties compared to sulfasalazine, leading to poor compensation for analytical variability.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by HR-MS

Objective: To determine the isotopic distribution of this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water 50:50 v/v) at a concentration of approximately 1 µg/mL.

  • Infuse the solution directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.

  • Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of all expected isotopologues (d0 to d4).

  • Extract the ion chromatograms for each isotopologue (e.g., m/z for [M+H]⁺ of d0, d1, d2, d3, and d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Protocol 2: Bioanalytical Method for Sulfasalazine in Human Placenta using this compound as an Internal Standard

Objective: To quantify sulfasalazine in human placental tissue.

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Sample Preparation:

  • Homogenize placental tissue in a water:methanol (1:1, v/v) mixture.

  • Add an internal standard working solution of this compound.

  • Perform protein precipitation followed by solid-phase extraction.

LC-MS/MS Conditions:

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.450 mL/min

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for sulfasalazine and this compound.

Visualizing Experimental Workflows

Isotopic_Purity_Assessment cluster_HRMS HR-MS Analysis cluster_NMR NMR Analysis Sample_Prep_HRMS Prepare this compound Solution (1 µg/mL) Infusion Direct Infusion or LC Injection Sample_Prep_HRMS->Infusion MS_Acquisition Acquire Full Scan Mass Spectra Infusion->MS_Acquisition Data_Analysis_HRMS Extract and Integrate Ion Chromatograms MS_Acquisition->Data_Analysis_HRMS Calculation_HRMS Calculate Isotopic Distribution Data_Analysis_HRMS->Calculation_HRMS Sample_Prep_NMR Dissolve this compound in Deuterated Solvent NMR_Acquisition Acquire ¹H and/or ²H NMR Spectra Sample_Prep_NMR->NMR_Acquisition Data_Analysis_NMR Integrate Signals NMR_Acquisition->Data_Analysis_NMR Calculation_NMR Calculate Isotopic Enrichment Data_Analysis_NMR->Calculation_NMR Bioanalytical_Method Sample_Collection Placental Tissue Homogenization IS_Spiking Add this compound Internal Standard Sample_Collection->IS_Spiking Extraction Protein Precipitation & Solid-Phase Extraction IS_Spiking->Extraction LC_Separation LC Separation on C18 Column Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+) LC_Separation->MS_Detection Quantification Quantify Sulfasalazine using IS Ratio MS_Detection->Quantification

A Comparative Guide to the Bioanalytical Recovery of Sulfasalazine and its Deuterated Analog, Sulfasalazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioanalytical recovery of sulfasalazine and its deuterated internal standard, Sulfasalazine-d4. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, deuterated analogs of the analyte of interest are considered the gold standard for internal standards. This is due to their similar physicochemical properties, which allow them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects.

Data on the Recovery of Sulfasalazine

Several studies have reported the extraction recovery of sulfasalazine from various biological matrices. The following table summarizes these findings. It is important to note that the recovery of the internal standard is expected to be consistent with that of the analyte.

AnalyteInternal StandardMatrixExtraction MethodAnalytical MethodAverage Recovery (%)
Sulfasalazine4-hydroxy benzoateRabbit PlasmaProtein PrecipitationHPLC-UV95.59 - 97.16[1][2]
SulfasalazineNot SpecifiedBiological FluidsNot SpecifiedNot Specified97.05 - 103.54[3]
SulfasalazineDimenhydrinateHuman PlasmaProtein PrecipitationLC-MS/MSNot explicitly stated[4]
SulfasalazineSulfapyridine-d4Human PlacentaProtein Precipitation and Solid Phase ExtractionLC-MS/MSNot explicitly stated, but no significant matrix effects were observed[3][5]

Experimental Protocols

The following is a detailed methodology from a study that utilized this compound as an internal standard for the quantification of sulfasalazine in human placenta, providing a relevant experimental context.

Sample Preparation and Extraction for Sulfasalazine and this compound

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantitation of sulfasalazine and its metabolite in human placental tissue[3][5].

  • Homogenization: Placental tissue is homogenized using a water:methanol (1:1, v/v) mixture.

  • Internal Standard Spiking: The homogenate is spiked with a solution of this compound (and sulfapyridine-d4 for the metabolite).

  • Protein Precipitation: Proteins are precipitated from the sample, a common first step in cleaning up biological samples.

  • Solid Phase Extraction (SPE): The supernatant is further purified using solid phase extraction to remove interfering substances.

  • Elution and Reconstitution: The analyte and internal standard are eluted from the SPE cartridge and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: An Agilent Poroshell EC-C18 column (3.0 × 100 mm, 2.7 µm) is used for chromatographic separation.

  • Mobile Phase: A gradient elution is employed with a mobile phase consisting of water with 0.1% formic acid (mobile phase A) and acetonitrile:methanol (90:10, v/v) with 0.1% formic acid (mobile phase B).

  • Flow Rate: The flow rate is maintained at 0.450 mL/min.

  • Mass Spectrometry: A Shimadzu-8040 mass spectrometer is operated in multiple reaction monitoring (MRM) mode using positive electrospray ionization (ESI).

Rationale for Comparable Recovery

The fundamental principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte. The substitution of hydrogen with deuterium atoms results in a mass shift that is detectable by a mass spectrometer, but it does not significantly alter the compound's polarity, solubility, or chromatographic retention time under typical reversed-phase conditions.

Therefore, during the extraction process, any loss of sulfasalazine due to incomplete extraction or matrix effects is mirrored by a proportional loss of this compound. The ratio of the analyte's response to the internal standard's response remains constant, allowing for accurate quantification. The observation of "no significant matrix effects" in the study using this compound strongly suggests that the recovery of the internal standard was consistent and effectively compensated for any potential variations in the recovery of sulfasalazine[3][5].

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow of a typical bioanalytical recovery experiment.

Recovery_Experiment_Workflow cluster_pre_extraction Pre-Extraction Spiking cluster_post_extraction Post-Extraction Spiking cluster_analysis Analysis cluster_calculation Calculation pre_spike Spike Blank Matrix with Analyte and IS extract_pre Extract Pre-Spiked Samples pre_spike->extract_pre post_spike Spike Extracted Blank Matrix with Analyte and IS (Represents 100% Recovery) analyze_post Analyze Post-Spiked Samples (Peak Area B) post_spike->analyze_post analyze_pre Analyze Pre-Spiked Samples (Peak Area A) extract_pre->analyze_pre calculate Calculate % Recovery ((Peak Area A / Peak Area B) * 100) analyze_pre->calculate analyze_post->calculate

Caption: Workflow for Determining Extraction Recovery.

Analyte_IS_Relationship cluster_quantification Quantification Analyte Sulfasalazine Analyte_Response Analyte Response Analyte->Analyte_Response IS This compound IS_Response IS Response IS->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Role of Internal Standard in Bioanalysis.

References

Quantitative Analysis of Sulfasalazine Using Sulfasalazine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfasalazine in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as sulfasalazine-d4, is the gold standard for mass spectrometry-based bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing. This guide provides a comparative overview of the linearity and detection limits of various analytical methods employing this compound for the quantification of sulfasalazine.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the quantification of sulfasalazine, with a focus on methods utilizing this compound as an internal standard. This allows for a direct comparison of their linear ranges and sensitivity.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ/LOQ)Internal Standard
LC-MS/MSHuman Placenta150 - 150,000 ng/gNot Specified150 ng/gThis compound
LC-MS/MSHuman Plasma10 - 10,000 ng/mL>0.9910 ng/mLDimenhydrinate
LC-ESI-TOF-MSMouse Plasma9.15 - 6670 ng/mL>0.999.15 ng/mLNot Specified
HPLC-UVRabbit Plasma2.5 - 100 µg/mL>0.995Not Specified4-hydroxy benzoate
HPLC-UV---0.5 - 50 µg/mL0.999451.0 µg/mLNot Specified
HPLC-DADRat Plasma0.50 - 10 µg/mL>0.9970.5 µg/mLNot Specified
UV-SpectroscopyTablet Dosage Form2 - 25 µg/mL0.989Not SpecifiedNot Applicable

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the LC-MS/MS-based quantification of sulfasalazine using this compound.

Sample Preparation (Human Placenta)
  • Homogenization: Placental tissue is homogenized using a water:methanol (1:1, v/v) mixture.[1][2]

  • Protein Precipitation: Proteins are precipitated from the homogenate.[1][2]

  • Solid Phase Extraction (SPE): The supernatant undergoes solid phase extraction for further cleanup and concentration of the analyte and internal standard.[1][2]

  • Reconstitution: The extracted sample is reconstituted in a suitable solvent prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1][3]

    • Mobile Phase A: Water with 0.1% formic acid.[1][3]

    • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1][3]

    • Flow Rate: 0.450 mL/min.[1][3]

    • Elution: Gradient elution is employed over a total run time of seven minutes.[1][3]

  • Mass Spectrometry:

    • Instrument: Shimadzu-8040 mass spectrometer.[1]

    • Ionization: Positive electrospray ionization (ESI).[1]

    • Mode: Multiple reaction monitoring (MRM).[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of sulfasalazine in a biological matrix using this compound as an internal standard.

Sulfasalazine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Placenta) Spike Spike with this compound (IS) Matrix->Spike Homogenization Homogenization with Water:Methanol PP Protein Precipitation Homogenization->PP Spike->Homogenization SPE Solid Phase Extraction PP->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation (e.g., C18 column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Result Reporting Quant->Report

Caption: Workflow for Sulfasalazine Quantification.

This guide highlights the superior sensitivity and specificity of LC-MS/MS methods, particularly when coupled with the use of a deuterated internal standard like this compound, for the bioanalysis of sulfasalazine. The provided data and protocols offer a solid foundation for researchers to develop and validate their own analytical methods.

References

Evaluating the Robustness of Analytical Methods for Sulfasalazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the robustness of a primary analytical method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using Sulfasalazine-d4 as an internal standard, against an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Sulfasalazine. Robustness is a critical parameter in method validation, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.

Methodology Comparison

The primary method evaluated is a robust LC-MS/MS method, which offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected. The use of a deuterated internal standard like this compound is crucial in LC-MS/MS to correct for matrix effects and variations in instrument response, thereby enhancing the method's robustness.

The alternative method is a widely used HPLC-UV method. While generally less sensitive than LC-MS/MS, HPLC-UV is a cost-effective and reliable technique for the analysis of bulk drug substances and pharmaceutical dosage forms.

Table 1: Comparison of Analytical Method Validation Parameters
ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 30-30,000 ng/mL[1]0.5-50 µg/mL[2]
Correlation Coefficient (r²) >0.99>0.999[2]
Lower Limit of Quantification (LLOQ) 30 ng/mL[1]1.0 µg/mL[2]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive0.3 µg/mL[2]
Accuracy (% Recovery) 101.6% to 112.7%[1]94.18–102.30%[2]
Precision (%RSD) 4.4-6.7%[1]< 2%[2]
Internal Standard This compound[1]Not always specified; some methods use other compounds
Primary Application Bioanalysis (e.g., plasma, tissue)[1]Bulk drug and dosage form analysis[2]

Experimental Protocols

LC-MS/MS Method with this compound

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantitation of Sulfasalazine and its metabolites in biological matrices.[1]

  • Sample Preparation: The sample preparation involves a protein precipitation step, followed by solid-phase extraction to remove interfering substances.[1] this compound is added as the internal standard prior to extraction.

  • Chromatographic Separation: An Agilent Poroshell EC-C18 column (3.0 × 100 mm, 2.7 µm) is typically used for chromatographic separation.[1] The mobile phase consists of a gradient of 0.1% formic acid in water and an organic solvent mixture (e.g., acetonitrile and methanol with 0.1% formic acid).[1]

  • Mass Spectrometric Detection: A mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization is used for detection.[1]

Alternative Method: HPLC-UV

An alternative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been validated for the stability testing of Sulfasalazine.[2]

  • Sample Preparation: For bulk drugs or tablets, a simple dissolution in a suitable solvent is employed. For biological samples, a protein precipitation or liquid-liquid extraction might be necessary.

  • Chromatographic Separation: An XTerra® RP18 column (250 mm × 4.6 mm, 5µm) is used with a mobile phase composed of methanol and an ammonium acetate buffer (10 mM, pH 7.0) in an isocratic mode.[2]

  • UV Detection: The eluent is monitored at a wavelength of 360 nm.[2]

Robustness Evaluation Workflow

The robustness of an analytical method is determined by assessing its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion start Define Robustness Parameters (e.g., pH, Flow Rate, Temp) prepare_samples Prepare Standard and QC Samples start->prepare_samples vary_params Systematically Vary One Parameter at a Time prepare_samples->vary_params analyze_samples Analyze Samples Under Each Varied Condition vary_params->analyze_samples collect_data Collect Data (e.g., Peak Area, Retention Time) analyze_samples->collect_data stat_analysis Perform Statistical Analysis (e.g., %RSD, t-test) collect_data->stat_analysis evaluate Evaluate Against Acceptance Criteria stat_analysis->evaluate robust Method is Robust evaluate->robust Pass not_robust Method is Not Robust (Requires Optimization) evaluate->not_robust Fail

Workflow for Robustness Testing of an Analytical Method.
Table 2: Typical Parameters for Robustness Testing

ParameterTypical VariationAcceptance Criteria
Mobile Phase pH ± 0.2 unitsSystem suitability parameters (e.g., peak asymmetry, resolution) remain within specified limits.
Mobile Phase Composition ± 2% organic contentNo significant change in retention time or resolution.
Column Temperature ± 5 °CPeak shape and retention time show minimal variation.
Flow Rate ± 0.1 mL/minReproducible retention times and peak areas.
Wavelength (for UV) ± 2 nmNo significant impact on analyte quantification.

The robustness of the HPLC-UV method was confirmed by making deliberate changes to the mobile phase composition, pH, flow rate, and detection wavelength, with no significant impact on the results observed.[2]

Logical Relationship of Method Choice

The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method is primarily dictated by the application's requirements for sensitivity, selectivity, and the nature of the sample matrix.

G cluster_decision Decision Criteria cluster_method Method Selection start Analytical Need for Sulfasalazine matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix sensitivity Low Concentration Levels? matrix->sensitivity Yes hplcuv HPLC-UV matrix->hplcuv No lcmsms LC-MS/MS with this compound sensitivity->lcmsms Yes sensitivity->hplcuv No

References

Safety Operating Guide

Safe Disposal of Sulfasalazine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the proper handling and disposal of Sulfasalazine-d4, ensuring laboratory safety and regulatory compliance.

This document provides immediate and essential safety and logistical information for the proper disposal of this compound. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling.

Hazard and Disposal Information Summary

This compound, a deuterated analog of Sulfasalazine, should be handled with the same precautions as its non-labeled counterpart. As a stable isotope-labeled compound, it is not radioactive.[1] The primary hazards are associated with the parent molecule. Disposal procedures should align with local regulations and guidelines for chemical waste.

Hazard Classification & Disposal ConsiderationsDescriptionSource
Physical State Solid, bright yellow powder.[2]
Health Hazards May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child.[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[2][4]
Spill Cleanup For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[5]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2] This material should be handled as hazardous waste and sent to a licensed waste disposal company.
Containerization Collect waste in a designated, compatible, and tightly sealed container.[6] Label the container clearly with the contents.
In-Lab Treatment In-lab neutralization or other treatment methods are generally not recommended without specific institutional approval and established protocols.[7][8]
Sewer Disposal Do not dispose of down the drain or into the sewer system.[7][9]

Experimental Protocol: Standard Laboratory Disposal of this compound

This protocol outlines the standard procedure for the collection and disposal of this compound waste generated during laboratory experiments.

Materials:

  • Designated hazardous waste container (compatible material, e.g., polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate gloves (e.g., nitrile)

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all handling and weighing of this compound powder within a certified chemical fume hood to avoid inhalation of dust.[10]

    • Designate a specific, clearly labeled hazardous waste container for this compound and related contaminated materials.

  • Collection of Solid Waste:

    • Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.

    • Collect any contaminated materials, such as weighing paper, pipette tips, and gloves, in the same container.

  • Collection of Liquid Waste:

    • If this compound is in a solution, collect the waste solution in a designated liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent wastes if applicable and required by your institution.[6]

    • Do not mix incompatible waste streams.

  • Container Management:

    • Keep the hazardous waste container tightly sealed when not in use.[6]

    • Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Once the waste container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of chemical waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container for Solids solid_waste->collect_solid collect_liquid Collect in a Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid store_waste Store Securely in a Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.